Biotin-PEG4-Picolyl azide
描述
属性
分子式 |
C27H42N8O7S |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38)/t22-,23-,26-/m0/s1 |
InChI 键 |
MIIHOWLWUTYJDT-FXSPECFOSA-N |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Biotin-PEG4-Picolyl azide |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG4-Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-Picolyl azide (B81097) is a versatile and highly efficient bioconjugation reagent that has gained significant traction in chemical biology, drug development, and proteomics. Its unique trifunctional structure, comprising a biotin (B1667282) moiety for affinity purification and detection, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a picolyl azide group for covalent ligation, enables its broad utility. This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG4-Picolyl azide, with a focus on its enhanced reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its application in strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in research and development settings.
Introduction
Click chemistry has revolutionized the field of bioconjugation by offering a set of reactions that are rapid, selective, and high-yielding. Among these, the azide-alkyne cycloaddition has become a cornerstone for labeling and modifying biomolecules. This compound is a sophisticated click chemistry reagent designed to leverage the power of this reaction for a wide range of applications, including protein labeling, cell surface engineering, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2]
The key innovation of this reagent lies in the incorporation of a picolyl azide moiety. This structural feature significantly enhances the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a critical advantage for reactions involving sensitive biological samples or when low catalyst concentrations are required.[3][4] This guide will delve into the chemical principles governing the action of this compound, provide comparative data on its performance, and offer detailed protocols for its use.
Chemical Structure and Core Components
The chemical structure of this compound is fundamental to its function. It consists of three key components linked together:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection, purification, and immobilization of labeled biomolecules.
-
PEG4 Spacer: A tetraethylene glycol linker that imparts hydrophilicity, improving the solubility of the reagent and the resulting conjugate in aqueous buffers.[5] The spacer also extends the biotin moiety away from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.
-
Picolyl Azide: The reactive handle for click chemistry. The nitrogen atom in the pyridine (B92270) ring, adjacent to the azidomethyl group, acts as a chelating agent for copper(I) ions. This chelation effect is the primary driver for the enhanced reaction kinetics observed in CuAAC.
Mechanism of Action in Click Chemistry
This compound is a versatile reagent that can participate in two major types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions. The mechanism of action of this compound in CuAAC is significantly enhanced by the presence of the picolyl group.
The Role of the Picolyl Group in Catalysis:
The key to the enhanced reactivity of picolyl azides lies in the ability of the pyridine nitrogen to chelate the copper(I) catalyst. This chelation effect increases the effective concentration of the copper catalyst at the site of the reaction, thereby accelerating the rate-limiting step of the catalytic cycle.[3][4] This "chelation-assisted" mechanism allows for a dramatic reduction in the required copper concentration, which is highly advantageous for biological applications where copper toxicity is a concern.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound can also be used in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is ideal for live-cell imaging and in vivo applications where the use of a copper catalyst is not feasible. In SPAAC, the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.[2][6] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.
While the picolyl group does not offer the same catalytic advantage in SPAAC as it does in CuAAC, the versatility of this compound allows researchers to choose the most appropriate click chemistry method for their specific application.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Biotin-PEG4-Picolyl Azide for Researchers and Drug Development Professionals
Introduction
Biotin-PEG4-Picolyl Azide (B81097) is a sophisticated bioconjugation reagent that plays a pivotal role in modern drug discovery and chemical biology. This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and applications, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and biomolecular labeling. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this powerful tool.
Core Concepts: Structure and Functionality
Biotin-PEG4-Picolyl Azide is a heterobifunctional molecule composed of three key moieties:
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling purification, detection, and immobilization of labeled molecules.
-
PEG4 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that enhances solubility in aqueous media and provides spatial separation between the biotin and the reactive azide group.[1][2][3]
-
Picolyl Azide: A specialized azide group that contains a pyridine (B92270) ring. This structural feature allows it to act as a chelating agent for copper (I) ions, the catalyst in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][4]
The primary function of this compound is to facilitate the efficient and specific attachment of a biotin tag to molecules containing an alkyne group through the CuAAC reaction. The picolyl azide's ability to chelate copper at the reaction site dramatically accelerates the rate of this cycloaddition compared to traditional terminal azides.[1][4][5] This enhanced reactivity allows for the use of lower copper concentrations, which is particularly advantageous in biological systems where high copper concentrations can be toxic.[5][6]
Quantitative Data Summary
The enhanced kinetics of picolyl azides are a key advantage for researchers. The following tables summarize the chemical properties of this compound and the comparative reaction kinetics of picolyl azides versus traditional azides.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂N₈O₇S | [7] |
| Molecular Weight | 622.74 g/mol | [7] |
| CAS Number | 2222687-71-8 | [8] |
| Purity | ≥90% (HPLC) | [7] |
| Solubility | DMSO, DMF, MeOH | [7] |
| Storage | Store at -20°C | [7] |
| Reactant Azide | Copper (CuSO₄) Concentration | Reaction Time | Product Yield | Source |
| Picolyl Azide | 10 µM | 30 min | 81% | [5] |
| Conventional Azide | 10 µM | 30 min | No detectable product | [5] |
| Picolyl Azide | 100 µM | 10 min | ~90% | [5] |
| Conventional Azide | 100 µM | 10 min | ~10% | [5] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a starting point for labeling an alkyne-containing biomolecule. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, oligo)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock)
-
Sodium Ascorbate (B8700270) (freshly prepared, e.g., 100 mM stock)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
Alkyne-modified biomolecule (to a final concentration of 2-100 µM)
-
This compound (2- to 10-fold molar excess over the alkyne)
-
-
Prepare a premix of CuSO₄ and THPTA ligand. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA to achieve a 1:5 copper-to-ligand ratio.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-500 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE with streptavidin-HRP conjugate, mass spectrometry).
-
Purify the biotinylated product to remove excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol for Labeling Cell Surface Proteins
This protocol is adapted from a method for labeling cell surface proteins using a picolyl azide derivative.[5]
Materials:
-
Cells expressing an alkyne-modified protein on their surface
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or other suitable ligand
-
Sodium Ascorbate
-
Cell culture medium or appropriate buffer (e.g., PBS)
Procedure:
-
Culture cells expressing the alkyne-modified protein of interest.
-
Wash the cells with an appropriate buffer to remove any interfering media components.
-
Prepare the labeling solution. For a final volume of 1 mL, combine:
-
5 µM this compound
-
50 µM CuSO₄
-
250 µM TBTA
-
500 µM Sodium Ascorbate in cell culture medium or buffer.
-
-
Add the labeling solution to the cells and incubate for 5-30 minutes at room temperature.
-
Wash the cells multiple times with buffer to remove unreacted labeling reagents.
-
The biotinylated cells can then be lysed for subsequent analysis (e.g., western blot with streptavidin-HRP) or used in cell-based assays.
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein of interest (POI).[2][9] this compound can be used as a linker to synthesize PROTACs via click chemistry. The biotin handle can then be used for purification or detection of the PROTAC molecule. The general mechanism of a PROTAC is illustrated below.
Caption: The catalytic cycle of a PROTAC, inducing polyubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
The synthesis of a PROTAC library can be expedited using a "direct-to-biology" approach where crude reaction mixtures are directly used for biological screening.[10] This workflow is enabled by the high efficiency and specificity of the CuAAC reaction.
Caption: A high-throughput workflow for the synthesis and screening of a PROTAC library using click chemistry.
Conclusion
This compound is a highly efficient and versatile tool for researchers in drug discovery and chemical biology. Its enhanced reactivity in CuAAC reactions, coupled with the utility of the biotin moiety, makes it an ideal choice for a wide range of applications, from the synthesis of complex molecules like PROTACs to the specific labeling of biomolecules. The detailed protocols and data provided in this guide are intended to empower researchers to harness the full potential of this advanced chemical probe.
References
- 1. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 8. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin-PEG4-Picolyl Azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-Picolyl azide (B81097), a versatile reagent for bioconjugation and proteomics. We will delve into its chemical properties, explore its applications in drug development and research, and provide a detailed experimental protocol for its use in protein labeling and enrichment.
Core Properties of Biotin-PEG4-Picolyl Azide
This compound is a chemical compound that integrates a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a picolyl azide functional group. This unique combination of components makes it a powerful tool for researchers. The biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling purification, immobilization, and detection. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance. The picolyl azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent labeling of alkyne-containing molecules.
A significant advantage of the picolyl azide moiety is its ability to chelate copper(I) ions. This feature accelerates the CuAAC reaction, allowing for lower copper concentrations, which is beneficial for reactions involving sensitive biological samples.[1][2]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 622.74 g/mol | [2] |
| Chemical Formula | C₂₇H₄₂N₈O₇S | [2] |
| CAS Number | 2222687-71-8 | [2] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF |
Applications in Research and Drug Development
This compound is a valuable reagent in various research and drug development applications, primarily due to its utility in click chemistry.
-
Proteomics: It is widely used for the identification and enrichment of specific proteins from complex biological samples.[1] This includes activity-based protein profiling (ABPP) and the identification of post-translationally modified proteins.
-
Bioconjugation: This molecule can be used to label a wide range of alkyne-modified biomolecules, including proteins, peptides, nucleic acids, and glycans, with biotin for subsequent detection or purification.
-
Drug Development: In the field of drug development, this compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Experimental Protocol: Labeling and Enrichment of Alkyne-Modified Proteins
This protocol outlines a general workflow for the labeling of alkyne-modified proteins in a cell lysate with this compound, followed by enrichment using streptavidin-coated magnetic beads for subsequent analysis (e.g., by mass spectrometry).
Materials:
-
Cells or tissue with alkyne-modified proteins of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., containing biotin or using denaturing conditions)
-
Protein quantitation assay (e.g., BCA assay)
Methodology:
-
Cell Lysis: Lyse the cells or tissue containing the alkyne-modified proteins using an appropriate lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine the protein lysate (containing the alkyne-modified protein) with the click chemistry reagents. A typical reaction mixture may include:
- Protein lysate (e.g., 1 mg of total protein)
- This compound (final concentration of 100-200 µM)
- Pre-mixed catalyst solution: Copper(II) sulfate and THPTA ligand (final concentrations of 1-2 mM and 5-10 mM, respectively). b. Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration of 5-10 mM). c. Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin-coated magnetic beads by washing them with an appropriate wash buffer. b. Add the equilibrated beads to the click chemistry reaction mixture. c. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: a. Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant. b. Wash the beads several times with a series of wash buffers to remove non-specifically bound proteins. A common wash series could include a high-salt buffer, a low-salt buffer, and a buffer without detergent.
-
Elution: a. Elute the captured proteins from the beads using an appropriate elution buffer. This can be achieved by competitive elution with free biotin or by denaturing the proteins with a buffer containing SDS and a reducing agent, followed by heating.
-
Downstream Analysis: a. The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or, more commonly, digestion and analysis by mass spectrometry for protein identification.
Experimental Workflow Diagram
Caption: Workflow for labeling and enrichment of alkyne-modified proteins.
References
An In-depth Technical Guide to Biotin-PEG4-Picolyl Azide: Structure, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Picolyl azide (B81097) is a versatile chemical probe that plays a important role in modern bioconjugation and chemical biology. Its unique trifunctional structure, comprising a biotin (B1667282) moiety for affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG) linker to enhance solubility, and a highly reactive picolyl azide for "click" chemistry, makes it an invaluable tool for researchers in drug discovery, proteomics, and molecular biology. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and key applications of Biotin-PEG4-Picolyl azide.
Core Chemical Structure and Properties
This compound is a sophisticated bioconjugation reagent characterized by three key functional domains:
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high and specific affinity for streptavidin and avidin (B1170675) proteins. This interaction is widely exploited for the purification, immobilization, and detection of biotinylated molecules.
-
PEG4 Linker: The tetraethylene glycol spacer is a flexible and hydrophilic chain that serves multiple purposes. It increases the overall water solubility of the molecule and the resulting conjugate, reduces steric hindrance between the biotin and the target molecule, and minimizes non-specific binding.
-
Picolyl Azide Group: This is the reactive handle for click chemistry. The presence of the picolyl group, a pyridine (B92270) ring adjacent to the azide, is a critical feature. The nitrogen atom in the pyridine ring acts as a copper-chelating ligand, which dramatically accelerates the rate of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This enhancement allows for efficient conjugation at significantly lower copper concentrations, which is crucial for maintaining the integrity and function of biological samples.[1] The molecule is also amenable to strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry variant.[4][5]
The inherent properties of this compound make it a superior choice for sensitive and efficient labeling of alkyne-containing biomolecules in complex biological milieu.
Data Presentation: Physicochemical and Kinetic Properties
The following tables summarize the key physicochemical properties of this compound and comparative kinetic data highlighting the efficiency of picolyl azide in click chemistry.
| Property | Value | Reference |
| Chemical Formula | C27H42N8O7S | [4] |
| Molecular Weight | 622.74 g/mol | [4] |
| CAS Number | 2222687-71-8 | [4] |
| Appearance | Off-white to slightly orange amorphous solid | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Storage | Store at -20°C, desiccated | [3] |
Table 1: Physicochemical Properties of this compound
| Azide Type | Copper (Cu) Concentration | Ligand | Reaction Time (min) | Product Yield (%) | Reference |
| Picolyl Azide | 10 µM | None | 30 | 38 | [1] |
| Conventional Azide | 10 µM | None | 30 | No detectable product | [1] |
| Picolyl Azide | 10 µM | THPTA | 5 | 100 | [1] |
| Conventional Azide | 100 µM | THPTA | 30 | ~80 | [1] |
Table 2: Comparative Reaction Efficiency of Picolyl Azide vs. Conventional Azide in CuAAC
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the bioconjugation of an alkyne-modified protein with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 2- to 10-fold molar excess over the protein).
-
-
Catalyst Preparation:
-
In a separate tube, prepare the catalyst premix by combining the CuSO4 solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO4:ligand). Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Add the catalyst premix to the reaction mixture containing the protein and the azide.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be optimized based on the specific reactants. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Remove the excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or affinity purification using streptavidin-agarose beads.
-
Protocol 2: Cell Surface Protein Labeling and Pull-Down
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to incorporate an alkyne-containing sugar, followed by affinity purification.
Materials:
-
Cells with alkyne-modified surface glycoproteins
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound
-
Click chemistry reaction components (as in Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any interfering media components.
-
-
Labeling Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Add the reaction cocktail to the cells and incubate at room temperature for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove excess labeling reagents.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the clarified lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Mandatory Visualizations
Caption: PROTAC mechanism of action.
Caption: Protein labeling and pull-down workflow.
References
An In-depth Technical Guide to the Synthesis of Biotin-PEG4-Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Biotin-PEG4-Picolyl azide (B81097), a crucial reagent in bioconjugation and drug development. The inclusion of a picolyl azide moiety offers significant advantages for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The picolyl group's ability to chelate copper ions accelerates the reaction, allowing for lower catalyst concentrations and enhanced biocompatibility, making it an ideal tool for labeling and modifying sensitive biological molecules.
This document outlines a logical and efficient multi-step synthesis pathway, complete with detailed experimental protocols and compiled quantitative data. The synthesis is conceptually divided into two main stages: the preparation of the key intermediate, N-Boc-amino-PEG4-picolyl azide, and its subsequent deprotection and coupling with an activated biotin (B1667282) derivative.
Overall Synthesis Pathway
The synthesis of Biotin-PEG4-Picolyl azide is accomplished through a convergent pathway, beginning with the synthesis of the picolyl azide functional group, followed by its attachment to a PEGylated linker, and culminating in the conjugation with biotin.
Technical Guide: Solubility of Biotin-PEG4-Picolyl Azide in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-Picolyl azide (B81097) in Dimethyl Sulfoxide (DMSO), a crucial parameter for its application in bioconjugation, click chemistry, and the development of PROTACs (Proteolysis Targeting Chimeras).
Core Concepts
Biotin-PEG4-Picolyl azide is a specialized chemical reagent that integrates several key functionalities. The biotin (B1667282) moiety allows for strong and specific binding to streptavidin, making it an excellent tool for detection, purification, and immobilization. The polyethylene (B3416737) glycol (PEG) linker, in this case, a PEG4 spacer, enhances the molecule's solubility in aqueous media and reduces steric hindrance.[1][2][3] The picolyl azide group is a highly reactive component for "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] The picolyl group acts as a chelating agent for the copper catalyst, significantly accelerating the reaction rate.[1][2][3]
Quantitative Solubility Data
The solubility of this compound in DMSO is a critical factor for preparing stock solutions and ensuring the success of subsequent experiments. The following table summarizes the available quantitative data from various suppliers.
| Supplier | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 125 | 200.73 | Recommends using ultrasonic methods to aid dissolution and newly opened, hygroscopic DMSO.[4] |
| TargetMol | 120 | 192.7 | Recommends sonication to aid dissolution.[5] |
| Jena Bioscience | Soluble | Not specified | Also soluble in DMF and MeOH.[6] |
| Vector Laboratories | Soluble | Not specified | Also soluble in DMF.[7][8][9] |
It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, anhydrous grade of DMSO is highly recommended.[4]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the recommended procedure for dissolving this compound in DMSO to create a stock solution for use in downstream applications such as click chemistry-mediated bioconjugation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the this compound to achieve the target concentration (e.g., 100 mg/mL).
-
Initial Mixing: Gently vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes. This is a critical step to ensure complete dissolution, as recommended by multiple suppliers.[4][5]
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Refer to the manufacturer's data sheet for specific storage recommendations.[4]
Logical Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for the preparation of a this compound stock solution in DMSO.
Caption: Workflow for preparing a this compound stock solution.
This guide provides essential technical information regarding the solubility of this compound in DMSO. Adherence to the recommended protocols will help ensure the successful preparation of stock solutions for a variety of research and development applications.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC linker | TargetMol [targetmol.com]
- 6. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Biotin-PEG4-Picolyl Azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-Picolyl azide (B81097) is a key reagent in bioconjugation and drug development, prized for its role in "click chemistry" reactions. Its structure, incorporating a biotin (B1667282) moiety for detection or purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a picolyl azide for efficient copper-catalyzed cycloadditions, makes it a versatile tool. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG4-Picolyl azide, offering crucial information for ensuring its integrity and performance in experimental settings. While specific quantitative stability data under various stress conditions are not extensively published, this guide furnishes detailed protocols for researchers to conduct their own stability assessments.
Introduction to this compound
This compound is a heterobifunctional linker designed for the facile and efficient labeling and conjugation of biomolecules. The picolyl azide group contains a chelating motif that increases the effective concentration of the copper catalyst at the reaction site, thereby accelerating the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This feature allows for the use of lower copper concentrations, which is beneficial for maintaining the integrity of sensitive biological samples. The PEG4 spacer enhances aqueous solubility and provides a flexible arm that minimizes steric hindrance between the conjugated molecules. The terminal biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling a wide range of applications in purification, detection, and assay development.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function and stability.
Caption: Molecular components of this compound.
Recommended Storage and Handling
Proper storage and handling are critical to preserving the stability and reactivity of this compound. The following recommendations are based on information provided by various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Pure) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents like DMSO or DMF. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |
General Handling Guidelines:
-
Moisture Sensitivity: The compound is hygroscopic. Handle in a dry environment and store with a desiccant.
-
Light Sensitivity: While not acutely sensitive, it is good practice to protect the compound and its solutions from prolonged exposure to light.
-
Solubility: this compound is soluble in polar organic solvents such as DMSO and DMF.
-
Shipping: The compound is typically shipped at ambient temperature, which is acceptable for short durations. Upon receipt, it should be stored under the recommended conditions.
Factors Influencing Stability
Several factors can impact the stability of this compound, potentially leading to its degradation and reduced efficacy in downstream applications.
Caption: Key factors influencing the stability of this compound.
-
Temperature: Elevated temperatures can accelerate the degradation of the PEG linker, potentially leading to de-PEGylation[1].
-
pH: While the triazole ring formed after click chemistry is stable across a wide pH range, the stability of the this compound linker itself, particularly the amide bonds, can be susceptible to hydrolysis under strongly acidic or basic conditions[2].
-
Light: Aryl azides can be sensitive to UV light, which can lead to photolytic degradation[2]. Although picolyl azides are generally more stable, prolonged exposure to high-energy light should be avoided.
-
Reducing Agents: The azide group is susceptible to reduction by agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which would render the molecule inactive for click chemistry.
-
Oxidizing Agents: Strong oxidizing agents may affect the integrity of the molecule.
Experimental Protocols for Stability Assessment
To date, comprehensive, publicly available quantitative stability data for this compound is limited. Therefore, researchers may need to perform their own stability studies to ensure the reagent is suitable for their specific experimental conditions and storage duration. The following is a proposed experimental protocol for a forced degradation study, adapted from standard methodologies for assessing the stability of bioconjugation reagents[2].
Objective
To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) by monitoring the percentage of the intact compound over time using HPLC-MS.
Materials
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Formic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A C18 reverse-phase HPLC column
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Detailed Methodologies
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as DMSO or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS, pH 7.4) and incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Photostability: Expose the stock solution to controlled UV and visible light in a photostability chamber.
-
-
Time Points: Collect aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210-260 nm) and MS detection to monitor the parent mass and identify degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the intact this compound remaining at each time point by comparing the peak area to the time 0 sample.
-
Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Table 2: Proposed Parameters for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 0-48 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 0-48 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 0-48 hours |
| Thermal | Neutral Buffer (PBS, pH 7.4) | 40°C, 60°C, 80°C | 0-48 hours |
| Photostability | Controlled UV/Visible light | Room Temp. | 0-48 hours |
Conclusion
The stability of this compound is crucial for its successful application in bioconjugation and drug development. Adherence to recommended storage conditions, particularly protection from moisture and elevated temperatures, is paramount. For applications requiring stringent control over reagent integrity, conducting a stability study under conditions relevant to the intended use is highly recommended. The protocols and information provided in this guide offer a framework for researchers to ensure the quality and reliability of their this compound reagents, leading to more robust and reproducible experimental outcomes.
References
The Picolyl Group: A Linchpin in Copper Chelation for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between metal ions and biological systems is a fundamental area of scientific inquiry, with copper playing a pivotal role in a myriad of physiological and pathological processes. The strategic chelation of copper ions has emerged as a powerful tool for both probing these processes and developing novel therapeutic interventions. Central to many successful copper chelators is the picolyl group, a pyridine (B92270) ring substituted with a methylene (B1212753) bridge. This guide provides a comprehensive technical overview of the role of the picolyl moiety in copper chelation, detailing its coordination chemistry, thermodynamic stability, and the experimental methodologies used to characterize these interactions. It further explores the applications of picolyl-containing ligands in modulating cellular signaling pathways, offering insights for researchers in drug discovery and chemical biology.
The Picolyl Group: A Versatile Scaffold for Copper(II) Chelation
The efficacy of the picolyl group in copper chelation stems from the synergistic interplay of the pyridyl nitrogen and a secondary or tertiary amine nitrogen, forming a stable five-membered chelate ring with the copper(II) ion. This bidentate N,N-coordination motif is often incorporated into larger ligand frameworks, such as dipicolylamine (DPA) and its derivatives, to achieve higher coordination numbers and enhanced stability.
Coordination Chemistry and Stereochemistry
The coordination environment of copper(II) in picolyl-based complexes is highly adaptable, influenced by the overall ligand architecture, the presence of other coordinating groups, and the reaction conditions. Common geometries observed include square planar, square pyramidal, and distorted octahedral.[1][2][3]
-
Square Planar: In some instances, a 1:4 molar ratio of copper(II) to 3-picolylamine can yield a complex with a square planar geometry around the Cu(II) ion, coordinated through the nitrogen donor atoms of the ligand.[4]
-
Square Pyramidal: A frequently observed geometry is the distorted square pyramid. For example, in the complex [Cu(dpa)Cl2], the copper atom is coordinated by three nitrogen atoms from the dipicolylamine (dpa) ligand and two chloride ions in a distorted square-pyramidal environment.[3]
-
Octahedral: With ligands containing additional donor sites, such as in certain picolinate-functionalized azamacrocycles, a distorted octahedral geometry can be achieved.[5]
The flexibility of the picolyl group and the ligands it is part of allows for the fine-tuning of the steric and electronic properties of the resulting copper complex, which can be crucial for its intended application.
Structural Data of Representative Copper-Picolyl Complexes
The precise arrangement of atoms in a copper-picolyl complex is elucidated through single-crystal X-ray diffraction. This technique provides invaluable data on bond lengths and angles, offering insights into the strength and nature of the coordination bonds. Below is a table summarizing key structural parameters for a selection of copper-picolyl complexes.
| Complex | Coordination Geometry | Cu-N (pyridyl) Bond Lengths (Å) | Cu-N (amine) Bond Lengths (Å) | Reference |
| [Cu(dpa)Cl₂] | Distorted Square Pyramidal | - | - | [3] |
| --INVALID-LINK--₂·H₂O | Distorted Square Pyramidal | - | - | [3] |
| Pyrene-appended dipicolylamine-Cu(II) complex | - | - | - | [6] |
Note: Specific bond lengths were not available in the abstracts of the cited sources. A comprehensive review of the full-text articles would be required to populate this table completely.
Thermodynamic Stability of Copper-Picolyl Complexes
The stability of a metal complex is a critical parameter, particularly for in vivo applications where the complex must remain intact to reach its target and avoid off-target effects. The stability of copper-picolyl complexes is quantified by their stability constants (log K), which are determined potentiometrically or spectrophotometrically.
Factors Influencing Stability
The stability of copper-picolyl complexes is influenced by several factors, including:
-
Chelate Effect: The formation of a five-membered chelate ring by the picolyl group and the amine nitrogen significantly enhances the stability of the complex compared to monodentate ligands.
-
Number of Donor Atoms: Increasing the number of coordinating groups in the ligand generally leads to a more stable complex. For instance, tridentate dipicolylamine forms more stable complexes than bidentate picolylamine.
-
Ligand Preorganization: Macrocyclic ligands that pre-organize the donor atoms for copper binding often exhibit higher stability due to a smaller entropic penalty upon complexation.
-
Substituents: Electron-donating or withdrawing substituents on the pyridine ring or the amine nitrogen can modulate the basicity of the donor atoms and thus influence the stability of the copper complex.
Quantitative Stability Data
The following table presents stability constants for a selection of copper(II) complexes, including those with picolyl-related ligands, to provide a comparative context.
| Ligand System | log K₁ | log β₂ | Conditions | Reference |
| Cu(II) with β-picoline and glycollate (mixed ligand) | 4.596 (log β₁₁) | - | I = 1.5 M NaNO₃, 25 °C | [7] |
| Cu(II) with β-picoline and lactate (B86563) (mixed ligand) | 4.856 (log β₁₁) | - | I = 1.5 M NaNO₃, 25 °C | [7] |
| General Cu(II) complexes with various ligands | - | - | - | [8][9] |
| Cu(II) with Ethylene Diamine in DES | - | 8.4 | 26 °C | [10] |
Note: The table includes data for β-picoline, a constitutional isomer of the picolyl group's pyridine moiety, to provide context on the contribution of the pyridine nitrogen to copper binding. More extensive literature review is needed to find specific stability constants for a wider range of picolylamine ligands.
Experimental Protocols for Characterization
A thorough characterization of copper-picolyl complexes is essential to understand their structure, stability, and potential applications. The following sections detail the methodologies for key experiments.
Synthesis and Basic Characterization
The synthesis of copper-picolylamine complexes typically involves the reaction of a copper(II) salt, such as CuSO₄·5H₂O or CuCl₂, with the picolylamine-based ligand in a suitable solvent like methanol (B129727) or ethanol. The resulting complex often precipitates from the solution and can be collected by filtration.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of copper-picolylamine complexes.
UV-Vis Spectrophotometric Titration
UV-Vis spectrophotometry is a powerful technique to study the formation and stoichiometry of copper-picolyl complexes in solution. The binding of the ligand to the copper(II) ion results in changes in the d-d electronic transitions of the copper center, leading to shifts in the absorption spectrum.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of a copper(II) salt (e.g., 1 mM CuSO₄ in a suitable buffer).
-
Prepare a stock solution of the picolyl-containing ligand (e.g., 10 mM in the same buffer).
-
-
Titration:
-
Place a known volume and concentration of the copper(II) solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 400 to 900 nm).
-
Add small aliquots of the ligand solution to the cuvette, mixing thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition until no further significant changes are observed.
-
-
Data Analysis:
-
Correct the absorbance data for dilution.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Ligand]/[Cu(II)].
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
The stability constant (K) can be calculated by fitting the titration data to an appropriate binding model.[2][11]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the copper(II) salt (e.g., 0.1 mM) in a suitable buffer.
-
Prepare a solution of the picolyl ligand (e.g., 1-2 mM) in the same buffer. It is crucial that the buffer composition is identical for both solutions to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Measurement:
-
Load the copper(II) solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.
-
Perform a series of injections of the ligand solution into the sample cell, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to copper.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine K, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a copper-picolyl complex in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the complex of suitable size and quality. This can be achieved by slow evaporation of the solvent, vapor diffusion, or layering techniques.
-
Data Collection:
-
Mount a single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.[3][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable information about the structure and dynamics of picolyl ligands and their complexes in solution. However, the paramagnetic nature of Cu(II) (d⁹ electronic configuration) presents challenges due to significant line broadening of NMR signals.[18][19] Therefore, NMR studies are often performed on the diamagnetic Cu(I) analogues or on the free ligand. For paramagnetic Cu(II) complexes, specialized techniques and computational methods may be required for spectral assignment.[7][20]
Role of Picolyl-Copper Chelators in Cellular Signaling
The ability of picolyl-containing ligands to chelate copper has been harnessed to modulate cellular signaling pathways implicated in various diseases, particularly cancer. Copper is an essential cofactor for several enzymes involved in cell proliferation, angiogenesis, and metastasis. By sequestering copper, picolyl-based chelators can disrupt these pathological processes.
Targeting the MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two critical signaling cascades that are often dysregulated in cancer. Copper has been shown to be required for the activation of key kinases in these pathways, such as MEK in the MAPK pathway.[1][21]
Copper chelators, including those with picolyl moieties, can inhibit these pathways by reducing the bioavailability of copper, thereby suppressing the activity of copper-dependent kinases. This can lead to decreased cell proliferation and survival in cancer cells.[22][23][24]
MAPK Signaling Pathway and Copper Chelation
Caption: Picolyl-copper chelators can inhibit the MAPK pathway by sequestering copper, which is essential for MEK activation.
PI3K/Akt Signaling Pathway and Copper Chelation
Caption: Copper chelation can modulate the PI3K/Akt pathway, impacting cancer cell survival and proliferation.
Applications in Drug Development and Beyond
The unique properties of picolyl-copper complexes have led to their exploration in various fields:
-
Anticancer Agents: As discussed, their ability to interfere with key signaling pathways makes them promising candidates for cancer therapy.[25][26]
-
Antibacterial Agents: Some copper-picolylamine complexes have been investigated for their antibacterial activity, although efficacy can be limited by factors such as lipophilicity.[4]
-
Radiopharmaceuticals: The chelation of copper radioisotopes, such as ⁶⁴Cu, by picolinate-functionalized ligands is a key strategy in the development of agents for positron emission tomography (PET) imaging and targeted radiotherapy.[5]
-
Catalysis: Picolinamide-based ligands have been shown to be effective in copper-catalyzed organic reactions, such as aryl ether synthesis.
-
Biomolecular Labeling: Picolyl azides are used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) for the efficient labeling of biomolecules.
Logical Relationship of Picolyl Ligand Structure to Chelation Properties
Caption: The structural features of picolyl-containing ligands directly influence the chelation properties of the resulting copper complexes, which in turn dictate their suitability for various applications.
Conclusion
The picolyl group is a remarkably effective and versatile component in the design of copper chelators. Its ability to form stable complexes with copper(II) in various coordination geometries, combined with the tunability of its steric and electronic properties, has made it a valuable tool for researchers and drug development professionals. A thorough understanding of the coordination chemistry, thermodynamics, and experimental characterization of picolyl-copper complexes is paramount for the rational design of new molecules with tailored properties for applications ranging from fundamental biological studies to the development of novel diagnostics and therapeutics. The continued exploration of picolyl-based ligands promises to yield further innovations in the field of medicinal inorganic chemistry and beyond.
References
- 1. Copper chaperone ATOX1 is required for MAPK signaling and growth in BRAF mutation-positive melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 13. tainstruments.com [tainstruments.com]
- 14. web.iitd.ac.in [web.iitd.ac.in]
- 15. cbgp.upm.es [cbgp.upm.es]
- 16. researchpublish.com [researchpublish.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. (Cu) Copper NMR [chem.ch.huji.ac.il]
- 20. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Copper-Dependent Kinases and Their Role in Cancer Inception, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, characterization, bioactivities of copper complexes with N-allyl di(picolyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing Protein Labeling: Advanced Applications of Biotin-PEG4-Picolyl Azide
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization within complex biological systems. Biotin-PEG4-Picolyl azide (B81097) has emerged as a superior reagent for bioorthogonal protein labeling, offering significant advantages over conventional azide probes. This molecule integrates a biotin (B1667282) moiety for robust detection and purification, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a picolyl azide group for highly efficient click chemistry reactions.
The key innovation of Biotin-PEG4-Picolyl azide lies in the picolyl moiety, which acts as a copper-chelating group. This feature dramatically accelerates the rate of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient protein labeling at significantly lower and more biocompatible copper concentrations.[1][2] This is particularly crucial for live-cell imaging and in vivo studies where copper toxicity is a major concern.[3] Furthermore, this compound can also participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes, providing a versatile, copper-free labeling alternative.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in protein labeling, empowering researchers to achieve superior results in their investigations.
Key Advantages of this compound
-
Accelerated Reaction Kinetics: The integrated picolyl group chelates copper ions, increasing the effective local concentration of the catalyst at the reaction site and leading to a dramatic acceleration of CuAAC reactions.[1]
-
Enhanced Biocompatibility: The accelerated kinetics allow for a significant reduction in the required copper catalyst concentration (as low as 10-40 µM), minimizing cytotoxicity and making it ideal for live-cell applications.[1][3]
-
Increased Labeling Efficiency and Signal: Studies have shown that the use of picolyl azide can boost the labeling signal by 4- to 38-fold compared to conventional, non-chelating azides.[1]
-
Improved Signal-to-Noise Ratio: For the detection of metabolically labeled proteins and RNA, picolyl azide has been demonstrated to improve the signal-to-noise ratio by 1.8 to 2.7-fold.[1]
-
Versatility: Compatible with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, offering flexibility in experimental design.[4][5]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the reagent and the resulting labeled proteins.
Quantitative Data Summary
The following tables summarize the performance of picolyl azide-mediated protein labeling compared to conventional methods.
Table 1: Comparison of Labeling Signal Intensity
| Feature | Picolyl Azide (Chelation-Assisted) | Conventional Alkyl Azide | Fold Improvement | Reference |
| Cell Surface Protein Labeling Signal | High | Low to Moderate | 4 to 38-fold | [1] |
| Metabolically Labeled Protein/RNA Detection (Signal-to-Noise) | High | Moderate | 1.8 to 2.7-fold | [1] |
Table 2: Recommended Copper Concentrations for Live Cell CuAAC Labeling
| Reagent | Recommended CuSO₄ Concentration | Cell Viability | Reference |
| Picolyl Azide | 10 - 50 µM | High | [1][3] |
| Conventional Alkyl Azide | ≥ 100 µM | Reduced | [1] |
Experimental Protocols
Herein, we provide detailed protocols for protein labeling using this compound via both chelation-assisted CuAAC and SPAAC. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Chelation-Assisted CuAAC Labeling of Alkyne-Modified Proteins
This protocol is suitable for labeling purified proteins or proteins in cell lysates that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein sample
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate or TCEP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO or DMF for stock solutions
-
Protein purification tools (e.g., desalting columns or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Store at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water or DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Prepare this solution fresh before each use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified protein (typically at a concentration of 1-10 mg/mL in PBS) with this compound to a final concentration of 100-200 µM.
-
Add the copper ligand to a final concentration of 250 µM. Gently mix.
-
Add CuSO₄ to a final concentration of 50 µM. Gently mix.
-
Initiate the click reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents by using a desalting column, dialysis, or protein precipitation to purify the biotinylated protein.
-
-
Downstream Analysis:
-
The labeled protein is now ready for downstream applications such as Western blotting, affinity purification with streptavidin beads, or mass spectrometry.
-
Protocol 2: Live-Cell Labeling using Chelation-Assisted CuAAC
This protocol is designed for labeling alkyne-modified proteins on the surface of living cells.
Materials:
-
Cells with surface-expressed alkyne-modified proteins
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., BTTAA is recommended for live cells)
-
Cell culture medium
-
PBS or HBSS
Procedure:
-
Cell Preparation:
-
Culture cells expressing the alkyne-modified protein of interest to the desired confluency.
-
Wash the cells twice with ice-cold PBS or HBSS.
-
-
Labeling Reaction:
-
Prepare a "Click-iT" reaction cocktail in cell culture medium without serum. For a final volume of 1 mL, the final concentrations should be:
-
This compound: 25-100 µM
-
BTTAA ligand: 125-500 µM
-
CuSO₄: 25-100 µM
-
Sodium Ascorbate: 1-2.5 mM (add immediately before adding to cells)
-
-
Add the reagents in the following order: this compound, BTTAA, CuSO₄. Mix gently. Finally, add the fresh Sodium Ascorbate solution.
-
Remove the wash buffer from the cells and immediately add the reaction cocktail.
-
Incubate for 5-20 minutes at room temperature or 37°C.
-
-
Washing and Analysis:
-
Remove the reaction cocktail and wash the cells three times with PBS containing 1% BSA to quench the reaction and remove excess reagents.
-
The cells are now ready for analysis by flow cytometry, fluorescence microscopy (if using a fluorescently-tagged alkyne), or lysis for subsequent biochemical analysis.
-
Protocol 3: Copper-Free SPAAC Labeling of DBCO-Modified Proteins
This protocol is for labeling proteins modified with a strained alkyne, such as DBCO, and is ideal for applications where copper is a concern.
Materials:
-
DBCO-modified protein sample
-
This compound
-
PBS, pH 7.4
-
DMSO or DMF for stock solutions
-
Protein purification tools
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Purification:
-
Purify the labeled protein using a desalting column or dialysis to remove unreacted this compound.[6]
-
-
Downstream Analysis:
-
The biotinylated protein is ready for subsequent applications.
-
Protocol 4: Western Blot Detection of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Western blot imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Probing:
-
Block the membrane for 1 hour at room temperature with blocking buffer.
-
Incubate the membrane with a solution of Streptavidin-HRP (typically 1:10,000 to 1:50,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Chelation-assisted CuAAC mechanism with this compound.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
Application Notes and Protocols: Biotin-PEG4-Picolyl Azide for In Vivo Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Picolyl Azide (B81097) is a versatile chemical probe for in vivo bioconjugation, enabling the precise labeling and tracking of biomolecules within a living organism. This reagent features a biotin (B1667282) moiety for high-affinity detection and purification, a hydrophilic PEG4 spacer to enhance solubility, and a picolyl azide group for efficient click chemistry reactions. The picolyl azide structure incorporates a copper-chelating motif, which significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the use of lower, less toxic concentrations of the copper catalyst in vivo.[1][2][3][4] This reagent is also compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method ideal for live-cell and in vivo applications where copper toxicity is a concern.[5][6]
These characteristics make Biotin-PEG4-Picolyl Azide a powerful tool for a range of in vivo applications, including:
-
Metabolic Labeling and Proteome Profiling: Tracking newly synthesized proteins by incorporating non-canonical amino acids containing an alkyne group, followed by reaction with this compound.[7][8]
-
Targeted Drug Delivery: Functionalizing drug carriers or therapeutic molecules for targeted delivery to specific tissues or cells.[5]
-
In Vivo Imaging: Attaching imaging agents to biomolecules to visualize their localization and dynamics within a living organism.[9][10]
This document provides detailed protocols for the in vivo application of this compound, quantitative data to inform experimental design, and diagrams to illustrate key workflows and concepts.
Data Presentation
Quantitative Parameters for In Vivo Bioconjugation
The following tables summarize key quantitative data for designing and executing in vivo bioconjugation experiments using picolyl azide and other click chemistry reagents.
| Parameter | Picolyl Azide (CuAAC) | Standard Azide (CuAAC) | Cyclooctynes (SPAAC) | Reference |
| Second-Order Rate Constant (k₂) | Up to 25-fold faster than standard azides | Slower reaction kinetics | Varies by cyclooctyne (B158145) structure (e.g., DBCO, BCN are highly reactive) | [1] |
| Typical In Vivo Copper Concentration | 10-100 µM | 100-1000 µM | Not Applicable (Copper-free) | [1][3] |
| In Vivo Administration Route | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Intravenous (IV) | [7][10] |
| Typical In Vivo Reactant Concentration | 20-50 µM | 50-200 µM | 20-100 µM | [9][11] |
| Reagent | In Vivo Model | Administration Route | Dosage | Key Findings | Reference |
| Azidohomoalanine (AHA) | Mouse | Intraperitoneal (IP) | 0.1 mg/g per day | Successful global incorporation into the proteome of various tissues. | [7] |
| Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | Mouse | Intraperitoneal (IP) | Varies | Metabolic labeling of sialoglycans in multiple organs. | [10] |
| This compound | Not specified in vivo | Not specified in vivo | Not specified in vivo | The picolyl azide moiety allows for a tenfold reduction in the required copper catalyst concentration without sacrificing labeling efficiency. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Mice using Azidohomoalanine (AHA) and this compound (CuAAC)
This protocol describes the in vivo labeling of newly synthesized proteins in mice through metabolic incorporation of the methionine analog, azidohomoalanine (AHA), followed by CuAAC ligation with this compound.
Materials:
-
Azidohomoalanine (AHA)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Protease Inhibitor Cocktail
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated beads
-
SDS-PAGE reagents
-
Western blot reagents (Primary antibody against protein of interest, HRP-conjugated secondary antibody, or HRP-conjugated streptavidin)
Procedure:
-
Metabolic Labeling (In Vivo):
-
Prepare a sterile solution of AHA in PBS.
-
Administer AHA to mice via intraperitoneal (IP) injection at a dosage of 0.1 mg/g body weight per day for the desired labeling period (e.g., 1-3 days).[7]
-
-
Tissue Harvesting and Lysis:
-
At the end of the labeling period, euthanize the mice and harvest the tissues of interest.
-
Homogenize the tissues in ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine the cell lysate, this compound (final concentration 50-100 µM), CuSO₄ (final concentration 50 µM), and THPTA (final concentration 250 µM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-conjugated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the biotinylated proteins by Western blotting using an HRP-conjugated streptavidin or an antibody specific to the protein of interest.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for In Vivo Pre-targeting and Imaging
This protocol provides a general workflow for a pre-targeting strategy in a tumor-bearing mouse model, where an azide-modified antibody is first administered, followed by a cyclooctyne-conjugated imaging agent that reacts in vivo via SPAAC.
Materials:
-
Azide-functionalized targeting antibody (e.g., anti-tumor antigen)
-
DBCO-conjugated imaging probe (e.g., DBCO-fluorophore)
-
Tumor-bearing mice
-
Sterile, biocompatible buffer (e.g., PBS)
-
In vivo imaging system (e.g., fluorescence imaging)
Procedure:
-
Administration of Azide-Modified Antibody:
-
Administer the azide-functionalized antibody to the tumor-bearing mice via intravenous (IV) injection.
-
Allow sufficient time for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation (typically 24-72 hours, requires optimization).
-
-
Administration of Cyclooctyne Probe:
-
Prepare the DBCO-conjugated imaging probe in a sterile, biocompatible buffer.
-
Administer the DBCO probe via IV injection.
-
-
In Vivo Imaging:
-
At various time points after administration of the DBCO probe (e.g., 1, 4, 8, 24 hours), anesthetize the mice.
-
Perform whole-body imaging using the appropriate imaging modality to visualize the localization of the imaging probe at the tumor site.[9]
-
-
Data Analysis:
-
Quantify the signal intensity at the tumor site and compare it to other tissues to determine the targeting efficiency.[9]
-
Visualizations
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Alkyne-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the specific and efficient labeling of alkyne-modified proteins. The methodologies described herein are central to a wide range of applications in chemical biology, proteomics, and drug development, enabling the visualization, identification, and quantification of protein synthesis, protein-protein interactions, and post-translational modifications.
The core of these techniques lies in the bioorthogonal "click chemistry" reaction, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][][3] These reactions are highly specific, forming a stable triazole linkage between an alkyne-modified protein and an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, without interfering with native biological processes.[4][5]
Introduction to Alkyne-Modified Protein Labeling
The ability to introduce a small, inert chemical handle like an alkyne into proteins provides a powerful tool for studying their lifecycle and function. This is often achieved through metabolic incorporation of non-canonical amino acid analogs, such as L-homopropargylglycine (HPG), which is a surrogate for methionine.[6] This technique, known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the labeling of newly synthesized proteins.[7][8][9] Once incorporated, the alkyne group serves as a versatile handle for covalent modification with a variety of azide-functionalized probes.[10]
Two primary click chemistry strategies are employed for labeling alkyne-modified proteins:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction catalyzed by copper(I) ions.[3][11] It is widely used for labeling proteins in cell lysates and fixed cells. The use of a copper catalyst, however, can be toxic to living cells, limiting its application in live-cell imaging.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[][13] SPAAC is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[1][14]
Key Applications
-
Visualization of newly synthesized proteins: Tracking protein synthesis in response to various stimuli or during different cellular states.[9]
-
Proteome profiling: Enrichment and identification of newly synthesized proteins using mass spectrometry.[15]
-
In-gel fluorescence scanning: Sensitive detection of labeled proteins in polyacrylamide gels.[16][17]
-
Fluorescence microscopy: Imaging the localization and dynamics of proteins within cells.[18]
-
Drug development: Aiding in the synthesis of targeted therapies and diagnostic agents.[]
Experimental Workflows and Chemical Reactions
Below are diagrams illustrating the general workflows and chemical principles behind the labeling of alkyne-modified proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Analog (HPG)
This protocol describes the metabolic incorporation of the alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Seed mammalian cells in a culture plate and grow to the desired confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.[17]
-
Prepare a stock solution of HPG in sterile water or DMSO.
-
Add HPG to the methionine-free medium to the desired final concentration (typically 25-50 µM).[17]
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).[17]
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing a protease inhibitor cocktail.
-
Quantify the protein concentration of the lysate using a standard method such as the BCA assay.[12] The lysate is now ready for the click chemistry reaction.
Protocol 2: In-Gel Fluorescence Detection via CuAAC Click Chemistry
This protocol details the click chemistry reaction to label alkyne-modified proteins in a cell lysate with an azide-fluorophore, followed by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Alkyne-modified protein lysate (from Protocol 1)
-
Azide-fluorophore (e.g., AF568 Azide)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Vortex the mixture gently.
-
Initiate the reaction by adding freshly prepared sodium ascorbate or TCEP to a final concentration of 1 mM.[16]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
The labeled protein sample can be precipitated to remove excess reagents.[16]
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Perform SDS-PAGE to separate the proteins.
-
Scan the gel using a fluorescence imager with appropriate excitation and emission wavelengths for the chosen fluorophore.[12][19]
-
(Optional) After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading.[17][19]
Protocol 3: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for labeling alkyne-modified proteins in living cells using a copper-free click reaction.
Materials:
-
Cells with metabolically incorporated alkyne groups (from Protocol 1, using HPG)
-
Azide-DBCO (or other strained alkyne) fluorescent probe
-
Live-cell imaging medium
-
Hoechst 33342 or other nuclear stain (optional)
Procedure:
-
After metabolic labeling with HPG, wash the cells twice with warm PBS.
-
Add pre-warmed live-cell imaging medium containing the azide-DBCO probe (typically 5-20 µM).[1]
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1]
-
Wash the cells three times with warm live-cell imaging medium to remove unbound dye.[1]
-
(Optional) Stain the nuclei with Hoechst 33342 for 10 minutes.
-
The cells are now ready for live-cell imaging by fluorescence microscopy.
Quantitative Data Summary
The following tables summarize typical reagent concentrations and incubation times for the labeling of alkyne-modified proteins. Optimization may be required depending on the cell type, protein of interest, and specific application.
Table 1: Reagent Concentrations for CuAAC in Cell Lysates
| Reagent | Final Concentration Range | Typical Concentration | Reference(s) |
| Alkyne-Modified Protein Lysate | 1-5 mg/mL | 2 mg/mL | [20] |
| Azide-Fluorophore | 10 - 100 µM | 25 µM | [1][16] |
| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM | 1 mM | [1][16] |
| Ligand (THPTA/TBTA) | 100 µM - 1 mM | 100 µM - 1 mM | [1][16] |
| Reducing Agent (Sodium Ascorbate/TCEP) | 1 mM | 1 mM | [16] |
Table 2: Conditions for Metabolic Labeling and Live-Cell SPAAC
| Step | Parameter | Range | Typical | Reference(s) |
| Metabolic Labeling | HPG Concentration | 25 - 50 µM | 50 µM | [17] |
| Incubation Time | 4 - 24 hours | 16 hours | [17] | |
| Live-Cell SPAAC | Azide-DBCO Probe Concentration | 5 - 20 µM | 10 µM | [1] |
| Incubation Time | 30 - 60 minutes | 45 minutes | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference(s) |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Optimize HPG/AHA concentration and incubation time. Ensure cells are actively dividing. | [17] |
| Incomplete click reaction. | Use freshly prepared reagent stocks, especially the reducing agent. Optimize copper and ligand concentrations. | [17] | |
| High Background Fluorescence | Excess unreacted probe. | Perform a protein precipitation step after the click reaction. Increase the duration and number of post-electrophoresis gel washes. | [17] |
| Non-specific binding of the probe. | Reduce the concentration of the fluorescent probe. Include a blocking step for microscopy applications. | [21] | |
| Cell Toxicity (Live-Cell Imaging) | Copper toxicity in CuAAC. | Use the SPAAC protocol for live-cell imaging. | [1] |
| High concentration of labeling reagents. | Reduce the concentration of the metabolic label and/or the fluorescent probe. Reduce incubation times. | [1] | |
| Smeared Fluorescent Bands | Protein degradation. | Keep samples on ice and use protease inhibitors. | [17] |
| Protein aggregation. | Ensure complete solubilization of the protein pellet after precipitation. Consider a stronger lysis buffer. | [17] |
References
- 1. benchchem.com [benchchem.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. pnas.org [pnas.org]
- 10. interchim.fr [interchim.fr]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG4-Picolyl Azide in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Picolyl Azide (B81097) is a state-of-the-art reagent for the bioorthogonal labeling and subsequent enrichment of metabolically tagged biomolecules. This molecule incorporates a picolyl azide group, which acts as a copper-chelating motif to significantly accelerate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This feature allows for a dramatic reduction in the copper catalyst concentration required for efficient labeling, thereby minimizing cellular toxicity and making it ideal for studies in living cells and organisms. The hydrophilic tetraethylene glycol (PEG4) linker enhances the solubility of the reagent and the resulting biotinylated molecules in aqueous media, while the biotin (B1667282) handle enables highly specific and efficient enrichment using streptavidin-based affinity purification.
These characteristics make Biotin-PEG4-Picolyl Azide a superior choice for a variety of metabolic labeling applications, including the study of newly synthesized proteins (e.g., Bioorthogonal Non-Canonical Amino Acid Tagging or BONCAT) and post-translational modifications such as glycosylation.
Key Applications
-
Metabolic Labeling of Glycoproteins: In conjunction with azide-modified monosaccharide precursors (e.g., N-azidoacetylmannosamine, ManNAz; N-azidoacetylgalactosamine, GalNAz), this compound can be used to label and enrich glycoproteins for subsequent identification and quantification by mass spectrometry. This is a powerful tool for studying the role of glycosylation in cellular processes and disease.
-
Profiling of Newly Synthesized Proteins (BONCAT): By metabolically incorporating an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), into newly synthesized proteins, this compound can be used to specifically tag and isolate these proteins from the total proteome. This allows for the analysis of dynamic changes in protein synthesis in response to various stimuli.
-
Quantitative Proteomics: The high efficiency of the picolyl azide-alkyne reaction enables robust and reproducible labeling, making this reagent well-suited for quantitative proteomic workflows such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling.
Quantitative Data
The use of a picolyl azide moiety in this compound offers significant advantages in labeling efficiency over conventional biotin azide reagents. This is primarily due to the intramolecular chelation of the copper catalyst, which increases the effective local concentration of the catalyst at the site of the reaction.
| Parameter | This compound | Conventional Biotin Azide | Reference |
| Relative Signal Intensity | 20-38 fold increase in cell-associated fluorescent signal | Baseline | [1] |
| Required Copper Concentration | At least 10-fold reduction | Standard concentration | [2][3] |
| Biocompatibility | Higher, due to lower copper requirement | Lower | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Glycoproteins
This protocol describes the metabolic labeling of cellular glycoproteins with an azide-modified sugar and subsequent biotinylation using this compound for enrichment.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ac4ManNAz (peracetylated N-azidoacetyl-D-mannosamine)
-
This compound
-
Click Chemistry Reaction Buffer (e.g., PBS containing 1 mM CuSO4, 5 mM THPTA, and 10 mM Sodium Ascorbate)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Metabolic Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into glycoproteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add this compound to a final concentration of 100 µM.
-
Add the Click Chemistry Reaction Buffer.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Glycoproteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.
-
Wash the beads sequentially with Lysis Buffer, high salt buffer, and urea buffer to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the enriched glycoproteins from the beads by boiling in Elution Buffer.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Profiling Newly Synthesized Proteins
This protocol outlines the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid and subsequent biotinylation using this compound.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
This compound
-
Click Chemistry Reaction Buffer
-
Lysis Buffer
-
Streptavidin-agarose beads
-
Wash Buffers
-
Elution Buffer
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium to the desired confluency.
-
Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 50 µM HPG.
-
Incubate for the desired labeling period (e.g., 1-24 hours) to allow for HPG incorporation into newly synthesized proteins.
-
-
Cell Lysis:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
Click Chemistry Reaction:
-
Follow the same procedure as in Protocol 1, Step 3.
-
-
Enrichment of Biotinylated Proteins:
-
Follow the same procedure as in Protocol 1, Step 4.
-
-
Elution and Downstream Analysis:
-
Follow the same procedure as in Protocol 1, Step 5. The eluted proteins represent the newly synthesized proteome and can be analyzed by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Aberrant O-GlcNAcylation in Insulin (B600854) Signaling
Aberrant O-GlcNAcylation, a type of glycosylation, of key proteins in the insulin signaling pathway can lead to insulin resistance, a hallmark of type 2 diabetes.[4][5] Metabolic labeling with azide-modified glucose analogs followed by click chemistry with this compound allows for the enrichment and identification of O-GlcNAcylated proteins, providing insights into their role in disease pathogenesis.
Role of Glycosylation in EGFR Signaling
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. The glycosylation of EGFR is essential for its proper folding, trafficking to the cell surface, and ligand binding.[6] Changes in EGFR glycosylation have been implicated in cancer. Metabolic labeling with this compound can be used to study these changes and their impact on EGFR signaling.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective enrichment of azide-containing peptides from complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous transforming growth factor-beta receptor-mediated Smad signaling complexes analyzed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Glycosylation Sites of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Biotin-PEG4-Picolyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Picolyl azide (B81097) is a versatile bioconjugation reagent that combines the high-affinity binding of biotin (B1667282) for streptavidin with the efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The incorporation of a picolyl azide moiety significantly accelerates the rate of CuAAC reactions, allowing for lower copper catalyst concentrations, which is advantageous for preserving the integrity of sensitive biological molecules.[1][2][3] This reagent features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility in aqueous media and reduces steric hindrance.[1][2] Accurate and consistent preparation of stock solutions is the first critical step to ensure reproducible and reliable results in downstream applications such as protein labeling, surface modification, and the development of PROTACs.[4][5]
This document provides detailed protocols for the preparation, storage, and handling of Biotin-PEG4-Picolyl azide stock solutions.
Product Information
| Property | Value | Reference |
| Molecular Weight | 622.74 g/mol | [6][7][8] |
| Molecular Formula | C27H42N8O7S | [2][7][8] |
| Purity | >95% | [2] |
| Appearance | Amorphous solid, oil, or colorless to off-white/slightly orange solid | [4][7] |
Solubility and Recommended Solvents
This compound exhibits good solubility in various organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 120 mg/mL (192.7 mM) | Sonication may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [4][6][9] |
| Dimethylformamide (DMF) | Soluble | --- | [7] |
| Methanol (MeOH) | Soluble | --- | [7] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Analytical balance
-
Argon or Nitrogen gas (optional, for long-term storage)
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 6.23 mg of this compound using an analytical balance and transfer it to a microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the reagent.
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[6]
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
The workflow for preparing the stock solution is illustrated below.
Storage and Stability
Proper storage of this compound, both in its pure form and in solution, is crucial to maintain its chemical integrity and reactivity.
| Form | Storage Temperature | Duration | Notes | Reference |
| Pure Compound | -20°C | Up to 3 years | Store in a dry, dark place. | [4][6][8] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. For light-sensitive analogs, protect from light and store under an inert gas like nitrogen. | [4][9] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [4][9] |
Application in Click Chemistry
This compound is specifically designed for copper-catalyzed click chemistry. The picolyl azide moiety chelates copper(I), increasing its effective concentration at the site of the reaction and thereby accelerating the reaction rate.[1][2][3] This allows for a significant reduction in the amount of copper catalyst required, which is beneficial for reactions involving sensitive biological samples where copper toxicity is a concern.[1][2] It readily reacts with alkyne-containing molecules to form a stable triazole linkage.[10] This reagent can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[4][9]
The decision-making process for choosing the appropriate click chemistry approach is outlined below.
Conclusion
The proper preparation and storage of this compound stock solutions are fundamental for achieving successful and reproducible results in a variety of bioconjugation applications. By following these detailed protocols and recommendations, researchers can ensure the quality and performance of this powerful click chemistry reagent.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 3. Bio-PEG4-Picolyl azide - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC linker | TargetMol [targetmol.com]
- 7. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Copper-Catalyzed Picolyl Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing copper catalysts in picolyl azide (B81097) reactions, specifically focusing on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The inherent chelating properties of picolyl azides significantly enhance reaction kinetics, allowing for a reduction in copper catalyst concentration, which is crucial for biocompatible applications.
Introduction
The copper(I)-catalyzed cycloaddition of a picolyl azide with a terminal alkyne to form a stable 1,2,3-triazole is a highly efficient and bioorthogonal reaction. The pyridine (B92270) nitrogen adjacent to the azido (B1232118) group in picolyl azides acts as a chelating ligand for the copper(I) catalyst. This chelation increases the effective local concentration of the catalyst at the reaction site, leading to a dramatic acceleration of the reaction rate.[1][2][3] This enhancement allows for successful reactions at significantly lower and less toxic copper concentrations (10-100 µM), making it an ideal tool for bioconjugation, labeling of biomolecules in living cells, and drug development.[1][4]
Key Advantages of Picolyl Azides in CuAAC
-
Accelerated Reaction Kinetics: Picolyl azides exhibit significantly faster reaction rates compared to non-chelating azides like benzyl (B1604629) azide.[4]
-
Reduced Catalyst Concentration: The chelating effect permits a tenfold or greater reduction in the required copper catalyst concentration without compromising reaction efficiency.[2]
-
Improved Biocompatibility: Lower copper concentrations minimize cellular toxicity, a critical factor for in vivo and live-cell imaging applications.[2][4]
-
High Signal Intensity: In labeling applications, the enhanced reaction efficiency can lead to up to a 40-fold increase in signal intensity compared to conventional azides.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for copper-catalyzed picolyl azide reactions, highlighting the impact of catalyst concentration and the use of stabilizing ligands.
Table 1: Comparison of Reaction Yields for Picolyl vs. Non-Chelating Azides
| Azide Type | Copper (CuSO₄) Concentration | Ligand | Reaction Time | Yield (%) | Reference |
| Picolyl Azide | 10 µM | None | 30 min | 38% | [4] |
| Benzyl Azide (Non-chelating) | 10 µM | None | 30 min | No detectable product | [4] |
| Picolyl Azide | 10 µM | THPTA | Not Specified | Enhanced Signal | [4] |
| Alkyl Azide (Non-chelating) | 100 µM | THPTA | Not Specified | Lower Signal than Picolyl Azide at 10 µM Cu | [4] |
Table 2: Recommended Reagent Concentrations for in Vitro and Live Cell CuAAC
| Reagent | Concentration Range | Application | Notes | Reference |
| Copper (CuSO₄) | 10 - 100 µM | In vitro & Live Cells | Lower concentrations are preferred for live-cell applications to minimize toxicity. | [4][5][6] |
| Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) | 5-fold excess relative to Cu | In vitro & Live Cells | Essential for protecting Cu(I) from oxidation and improving reaction efficiency. | [4][5] |
| Reducing Agent (e.g., Sodium Ascorbate) | ~5 mM | In vitro & Live Cells | Used to reduce Cu(II) (from CuSO₄) to the active Cu(I) state. | [7] |
| Picolyl Azide | Varies (typically in excess of alkyne) | In vitro & Live Cells | The optimal concentration depends on the specific application and substrates. | |
| Alkyne | Varies | In vitro & Live Cells | The limiting reagent in many labeling experiments. |
Experimental Protocols
Protocol 1: General In Vitro Copper-Catalyzed Picolyl Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a standard in vitro CuAAC reaction using a picolyl azide and a terminal alkyne.
Materials:
-
Picolyl azide derivative
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the picolyl azide and alkyne-containing molecule in the desired reaction buffer.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common.[5]
-
Add the Cu/THPTA premix to the reaction mixture containing the azide and alkyne. The final copper concentration should typically be between 10 µM and 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[7]
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. Reaction times may vary depending on the specific substrates and concentrations.
-
The reaction progress can be monitored by techniques such as LC-MS, HPLC, or fluorescence if a fluorogenic azide or alkyne is used.
Protocol 2: Live Cell Labeling using Picolyl Azide-Alkyne CuAAC
This protocol outlines a general procedure for labeling alkyne-modified biomolecules on the surface of live cells with a picolyl azide-fluorophore conjugate.
Materials:
-
Live cells with alkyne-modified biomolecules
-
Picolyl azide-fluorophore conjugate
-
Copper(II) sulfate (CuSO₄) stock solution
-
Tris(benzyltriazolylmethyl)amine (TBTAA) or THPTA stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Cell culture medium or appropriate buffer (e.g., PBS with 1% BSA)
Procedure:
-
Wash the cells gently with pre-warmed buffer to remove any residual media components.
-
Prepare the labeling solution. First, mix the CuSO₄ and ligand (BTTAA is often preferred for cellular applications) in the appropriate buffer.[4] A final copper concentration of 40-50 µM is often a good starting point to balance efficiency and toxicity.[1][8]
-
Add the picolyl azide-fluorophore conjugate to the Cu/ligand mixture.
-
Add this solution to the cells.
-
Initiate the labeling reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the cells for a short period, typically 5-20 minutes, at room temperature or 37°C.[4]
-
After incubation, gently wash the cells multiple times with buffer to remove unreacted labeling reagents.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for an in vitro CuAAC reaction.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. click.vectorlabs.com [click.vectorlabs.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Revolutionizing Proteomics: Applications of Biotin-PEG4-Picolyl Azide for Enhanced Protein Labeling and Enrichment
Abstract
The field of proteomics is continually advancing, demanding more efficient and precise methods for the identification and quantification of proteins. Biotin-PEG4-Picolyl Azide (B81097) has emerged as a powerful tool in this arena, significantly enhancing the capabilities of chemical proteomics through bioorthogonal chemistry. This reagent's unique picolyl azide moiety acts as a copper-chelating group, accelerating the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This enhancement allows for faster and more efficient labeling of alkyne-modified biomolecules, even at low copper concentrations, which is crucial for maintaining the integrity of biological samples.[1][2][3] The incorporation of a polyethylene (B3416737) glycol (PEG4) linker improves solubility in aqueous solutions and reduces steric hindrance, further optimizing its utility in complex biological milieu.[2] This application note provides a comprehensive overview of the applications of Biotin-PEG4-Picolyl Azide in proteomics, complete with detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals.
Introduction
The ability to selectively label and enrich specific protein populations is fundamental to understanding their function, localization, and interaction networks. Bioorthogonal chemistry, particularly the CuAAC reaction, has become a cornerstone of these investigations. This reaction involves the specific ligation of an azide-functionalized molecule with an alkyne-functionalized molecule. This compound is an advanced biotinylation reagent designed for this purpose.
The key innovation of this reagent lies in the picolyl azide group. The nitrogen atom on the pyridine (B92270) ring chelates the copper(I) catalyst, effectively increasing its local concentration at the site of the reaction.[2][3] This "chelation-assisted" CuAAC leads to a dramatic increase in reaction rates, allowing for a significant reduction in the required copper catalyst concentration—often by at least tenfold—without compromising labeling efficiency.[2] This is particularly advantageous in cellular and in vivo studies where high copper concentrations can be toxic.
This document details the application of this compound in key proteomics workflows, including metabolic labeling of newly synthesized proteins, cell surface protein profiling, and targeted protein enrichment for subsequent mass spectrometry-based analysis.
Key Applications and Quantitative Data
This compound offers significant advantages over conventional azide reagents in various proteomics applications. The enhanced reaction kinetics lead to higher labeling efficiency and improved detection sensitivity.
Quantitative Comparison of Picolyl Azide and Conventional Azide
The primary advantage of the picolyl azide moiety is the accelerated reaction rate of the CuAAC. This translates to higher product yields in shorter timeframes, even with reduced copper concentrations.
| Parameter | Picolyl Azide | Conventional Azide | Fold Increase | Reference |
| Product Yield (30 min, 10 µM CuSO₄) | 81% | No detectable product | - | [1] |
| Relative Signal Intensity | Up to 40-fold higher | 1x | 40x | [3] |
| Required Copper Concentration | 10-40 µM for efficient labeling | >100 µM | 2.5-10x lower | [1] |
Peptide and Protein Identification Efficiency
The improved labeling efficiency with this compound can lead to the identification of a greater number of unique peptides and proteins in mass spectrometry experiments.
| Workflow | Biotin-PEG4-Azide Identifications (per DDA run) | Biotin-PEG3-Azide Identifications (per DDA run) | Biotin-PEG5-Azide Identifications (per DDA run) | Reference |
| Analysis-and-Grouping | ~13 | ~13 | ~13 | [4] |
Note: This table is based on a study comparing different PEG linker lengths rather than a direct comparison with a non-picolyl azide. However, it demonstrates the typical identification numbers achievable with this class of reagents.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA) and Enrichment
This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by click chemistry with this compound and affinity purification.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
-
Streptavidin-agarose or magnetic beads
-
Wash Buffers (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol (B42355) or DTT)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash cells with pre-warmed PBS and then incubate in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and culture for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the labeled cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing 1-2 mg of total protein) with the click chemistry reagents. The final concentrations should be optimized, but a typical starting point is:
-
100 µM this compound
-
1 mM CuSO₄
-
1 mM TCEP or 5 mM Sodium Ascorbate
-
100 µM TBTA
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification of Biotinylated Proteins:
-
Add pre-washed streptavidin beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least three washes.
-
-
Elution and Downstream Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Cell Surface Protein Labeling and Enrichment
This protocol outlines the biotinylation of cell surface proteins on live cells using an alkyne-modified sugar for metabolic labeling, followed by reaction with this compound.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Alkyne-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) or peracetylated N-azidoacetylmannosamine (Ac4ManNAz))
-
This compound
-
Click Chemistry Reagents (as in Protocol 1, but use a cell-compatible copper ligand like BTTAA)
-
Lysis Buffer
-
Streptavidin beads
-
Wash and Elution Buffers
Procedure:
-
Metabolic Labeling of Cell Surface Glycoproteins:
-
Culture cells with an alkyne-modified sugar (e.g., 25-50 µM Ac4GalNAz) for 2-3 days to allow for incorporation into cell surface glycans.
-
-
Live Cell Click Chemistry:
-
Wash the cells gently with pre-warmed PBS.
-
Prepare the click chemistry reaction mix in serum-free medium. For live-cell labeling, it is crucial to use low, non-toxic concentrations of copper. A starting point is:
-
25-50 µM this compound
-
25-50 µM CuSO₄
-
125-250 µM BTTAA (a water-soluble, cell-compatible copper ligand)
-
2.5 mM Sodium Ascorbate
-
-
Incubate the cells with the click reaction mix for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS to remove excess reagents.
-
Lyse the cells and determine the protein concentration as described in Protocol 1.
-
-
Enrichment and Analysis:
-
Proceed with affinity purification using streptavidin beads and subsequent analysis as detailed in Protocol 1.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Chemical Structure of this compound.
Caption: Metabolic Labeling and Enrichment Workflow.
Caption: Cell Surface Protein Labeling Workflow.
Conclusion
This compound represents a significant advancement in the field of chemical proteomics. Its integrated copper-chelating moiety dramatically accelerates the rate of the CuAAC reaction, enabling more efficient and sensitive labeling of alkyne-modified proteins under biocompatible conditions.[1][2][3] The protocols and data presented in this application note demonstrate the versatility and power of this reagent for a range of proteomics applications, from the study of nascent proteomes to the characterization of the cell surface. For researchers aiming to push the boundaries of protein analysis, this compound offers a robust and reliable tool for achieving their experimental goals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Low Copper Click Chemistry with Biotin-PEG4-Picolyl Azide
Welcome to the technical support center for optimizing your low copper concentration click chemistry experiments using Biotin-PEG4-Picolyl Azide (B81097). This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and ensure the success of your bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my click chemistry reaction with Biotin-PEG4-Picolyl Azide showing low yield at low copper concentrations?
A1: Several factors can contribute to low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, especially under low copper conditions. Here are the most common reasons:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I). If not properly maintained, it can oxidize to the inactive Copper(II) state. Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to keep the copper in the +1 oxidation state.[1]
-
Suboptimal Ligand Choice or Concentration: While this compound has an internal copper-chelating moiety, the addition of a copper-stabilizing ligand is crucial for enhancing reaction kinetics at low copper concentrations.[2] Ligands like BTTAA have been shown to be superior to older ligands like THPTA in accelerating the reaction and improving cell compatibility.[2][3] A ligand-to-copper ratio of 5:1 is often recommended as a starting point.[4]
-
Reagent Quality and Purity: Ensure your this compound, alkyne-modified molecule, and solvents are of high purity. Azide compounds can degrade over time, so using a fresh reagent is advisable.
-
Steric Hindrance: The accessibility of the azide and alkyne functional groups can significantly impact reaction efficiency. If these groups are sterically hindered within your biomolecules, the reaction rate may be reduced.
-
Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically ideal, using a slight excess (e.g., 1.5 to 2-fold) of the less critical or more accessible reagent can help drive the reaction to completion.
Q2: Can I perform this reaction without a copper-stabilizing ligand, since the picolyl azide itself chelates copper?
A2: While the picolyl azide moiety in this compound does chelate copper and accelerates the reaction compared to non-chelating azides, the presence of an additional copper-chelating ligand like THPTA or BTTAA has a synergistic effect, further increasing the reaction rate.[2] The copper-chelating motif in picolyl azides is not complete, and the presence of a ligand like THPTA is often required to see a significant improvement in the reaction kinetics. For optimal performance, especially at very low copper concentrations (10-40 µM), the use of a ligand is highly recommended.[2]
Q3: What is the recommended starting concentration of copper for live-cell labeling experiments?
A3: For live-cell labeling, it is crucial to use the lowest possible copper concentration to minimize cytotoxicity. With this compound, you can achieve efficient labeling with copper concentrations as low as 10-100 µM.[2] A good starting point for optimization is 40-50 µM CuSO4.[2] It is always recommended to perform a toxicity test to determine the optimal copper concentration for your specific cell type.
Q4: My reaction mixture turned cloudy or has a precipitate. What could be the cause?
A4: Precipitation during the reaction can be due to several factors:
-
Poor Solubility of Reagents: One or more of your reaction components might have limited solubility in the chosen solvent system. Ensure all components are fully dissolved before initiating the reaction. The PEG4 linker in this compound generally improves aqueous solubility.[5]
-
Protein Aggregation: If you are working with proteins, the reaction conditions, including the presence of copper, could be causing your protein to aggregate and precipitate.
-
Incompatibility of Buffer Components: Certain buffer components can interact with the copper catalyst. For example, buffers containing chelators like EDTA should be avoided. Phosphate (B84403) buffers are generally a good choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Use a freshly prepared solution of sodium ascorbate (5 mM final concentration is a good starting point).[4] Ensure solvents are deoxygenated. |
| Suboptimal ligand or incorrect ligand-to-copper ratio. | Use a high-efficiency ligand like BTTAA. Start with a 5:1 ligand-to-copper molar ratio.[4] | |
| Steric hindrance at the reaction site. | Increase reaction time or slightly increase the concentration of the less sterically hindered reactant. | |
| Low concentration of reactants. | For very low alkyne concentrations, a higher excess of the azide may be needed to ensure a fast reaction.[4] | |
| High Background Signal in Imaging | Non-specific binding of the biotin-azide. | Include appropriate washing steps after the click reaction. Consider using a blocking agent if working with cells or tissues. |
| Excess unreacted biotin-azide. | Optimize the concentration of this compound; use the lowest effective concentration. | |
| Cell Toxicity in Live-Cell Labeling | High copper concentration. | Titrate the copper concentration down. With picolyl azide, concentrations of 10-40 µM are often sufficient.[2] |
| Generation of reactive oxygen species (ROS). | The use of copper-chelating ligands like BTTAA can help protect cells from ROS-induced damage.[2] | |
| Inconsistent Results | Reagent degradation. | Aliquot and store this compound and other critical reagents according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions of sodium ascorbate for each experiment. |
| Variations in experimental setup. | Ensure consistent timing, temperature, and order of reagent addition. Premixing the copper sulfate (B86663) and ligand before adding them to the reaction mixture is recommended.[1] |
Quantitative Data
Table 1: Comparison of Reaction Yields with Chelating vs. Non-Chelating Azides at Low Copper Concentration (10 µM CuSO4, no additional ligand)
| Azide Type | % Product Yield after 10 min | % Product Yield after 30 min |
| Picolyl Azide | ~15% | 38% |
| Non-chelating Benzyl Azide | No detectable product | No detectable product |
| Data adapted from a study using a fluorogenic alkyne to measure reaction progress.[2] |
Table 2: Effect of Copper Concentration and Ligand on Cell Surface Labeling Signal
| Copper (CuSO4) Concentration | Ligand (5-fold excess) | Relative Fluorescence Signal (Picolyl Azide vs. Non-chelating Azide) |
| 10 µM | THPTA | ~4-fold increase |
| 10 µM | BTTAA | ~6-fold increase |
| 40 µM | THPTA | ~10-fold increase |
| 40 µM | BTTAA | ~25-fold increase |
| 100 µM | THPTA | ~12-fold increase |
| 100 µM | BTTAA | ~20-fold increase |
| Data represents the fold increase in signal when using a picolyl azide compared to a non-chelating azide for cell surface protein labeling.[2] |
Experimental Protocols
Protocol: General Procedure for Bioconjugation using this compound at Low Copper Concentration
This protocol provides a starting point and may require optimization for your specific application.
1. Reagent Preparation:
- Alkyne-modified Biomolecule: Prepare your alkyne-containing protein, nucleic acid, or small molecule in a suitable buffer (e.g., phosphate buffer, pH 7.4). Avoid buffers with chelating agents like EDTA.
- This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.
- Copper (II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 20 mM) in nuclease-free water.
- Ligand (e.g., BTTAA or THPTA): Prepare a stock solution (e.g., 50 mM) in nuclease-free water.
- Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM) in nuclease-free water immediately before use.
2. Reaction Setup:
- In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.
- Add the this compound stock solution to the desired final concentration (e.g., a 1.5 to 2-fold molar excess over the alkyne).
- In a separate tube, prepare the copper/ligand premix. For a final copper concentration of 50 µM and a 5:1 ligand-to-copper ratio, you would mix the appropriate volumes of the CuSO₄ and ligand stock solutions. Let this mixture sit for a minute.
- Add the copper/ligand premix to the reaction tube containing the alkyne and azide.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
- Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to a few hours, depending on the reactants and concentrations.
3. Reaction Monitoring and Work-up:
- Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with streptavidin blot, mass spectrometry, or HPLC).
- Once the reaction is complete, the excess reagents and copper can be removed by methods appropriate for your biomolecule, such as size exclusion chromatography, dialysis, or spin filtration.
Visualizations
Caption: Simplified mechanism of low copper CuAAC with this compound.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
Technical Support Center: Troubleshooting High Background with Biotin-PEG4-Picolyl Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Biotin-PEG4-Picolyl Azide (B81097) in your experiments, with a focus on mitigating high background signals.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG4-Picolyl azide and what are its advantages?
A1: this compound is a biotinylation reagent used in click chemistry for labeling biomolecules. It contains three key components: a biotin (B1667282) moiety for detection or purification via streptavidin, a PEG4 linker to enhance solubility and reduce steric hindrance, and a picolyl azide group. The picolyl azide incorporates a copper-chelating motif, which significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This enhanced reactivity allows for the use of lower copper concentrations, which is advantageous for live-cell labeling as it reduces cytotoxicity.[3][4] The use of this compound can lead to a substantial increase in signal intensity compared to conventional biotin azides.[2]
Q2: What are the main sources of high background when using this compound?
A2: High background can originate from several stages of your experiment:
-
Click Chemistry Reaction (CuAAC):
-
Non-specific copper binding: Copper ions can bind non-specifically to proteins and other biomolecules, leading to off-target labeling.
-
Side reactions: Cysteine thiols can react with the alkyne probe, forming thiotriazoles, which is a major source of background in chemical proteomics.[5][6]
-
Reagent impurities: Impurities in the this compound or alkyne probe can contribute to non-specific binding.
-
Excess reagents: Using a large excess of the biotin azide or alkyne probe can lead to non-specific labeling.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Reaction with thiols: Strained cyclooctynes (e.g., DBCO, BCN) can react with free thiols in proteins, leading to off-target labeling.[4]
-
-
Biotin-Streptavidin Detection:
-
Non-specific binding to streptavidin beads: Proteins and other molecules can non-specifically adhere to the surface of streptavidin-coated beads.
-
Endogenous biotin: Many cell types contain endogenous biotinylated proteins that will be captured by streptavidin, leading to a high background.
-
Hydrophobic interactions: The dibenzocyclooctyne (DBCO) group used in SPAAC is hydrophobic and can contribute to non-specific binding.
-
Troubleshooting Guides
High Background in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: You are observing high background signal in your negative controls or throughout your sample after performing a CuAAC reaction with this compound.
dot
Caption: A logical workflow for troubleshooting high background in CuAAC experiments.
| Potential Cause | Recommended Solution | Rationale |
| High Copper Concentration | Reduce the concentration of CuSO4. With this compound, you can often decrease the copper concentration by up to 10-fold compared to standard biotin azides without sacrificing labeling efficiency.[3][7] | The picolyl group chelates copper, increasing its effective concentration at the reaction site, thus allowing for lower overall copper concentrations and reducing non-specific binding and cytotoxicity.[4] |
| Absence of Copper Ligand | Include a copper-chelating ligand such as THPTA or BTTAA in your reaction mixture at a 5-10 fold molar excess over CuSO4. | These ligands stabilize the Cu(I) oxidation state, which is catalytic for the click reaction, and protect biomolecules from oxidative damage caused by free copper ions.[8] |
| Thiol-Alkyne Side Reactions | Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM).[5] | TCEP helps to keep cysteine residues in their reduced state, minimizing their reactivity with alkyne probes. |
| Excess Unreacted this compound | After the click reaction, remove excess biotinylated reagent through size-exclusion chromatography, dialysis, or protein precipitation.[9] | Unreacted biotinylated molecules can bind to streptavidin beads, increasing background. |
| Impure Reagents | Use freshly prepared solutions of sodium ascorbate (B8700270). Ensure the purity of your this compound and alkyne probes. | Oxidized sodium ascorbate is ineffective as a reducing agent. Impurities in reagents can lead to non-specific labeling. |
High Background in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Problem: You are observing high background signal when using this compound in a SPAAC reaction with a cyclooctyne-modified biomolecule.
dot
Caption: A logical workflow for troubleshooting high background in SPAAC experiments.
| Potential Cause | Recommended Solution | Rationale |
| Reaction of Cyclooctyne with Thiols | Minimize reaction time and temperature. If possible, consider using a less strained, and therefore less reactive, cyclooctyne derivative. | Highly strained cyclooctynes can react with free thiols on proteins, leading to non-specific labeling.[4] |
| Hydrophobic Interactions of DBCO | Include a non-ionic detergent, such as 0.05% Tween-20, in your buffers. | The hydrophobic nature of the DBCO group can lead to non-specific binding to proteins and cell membranes. Detergents can help to mitigate these interactions. |
| Excess Reagent | Titrate the concentration of your biotinylated cyclooctyne or this compound to use the minimum amount necessary for efficient labeling. | Using a large excess of either reagent can increase the likelihood of non-specific binding. |
High Background in Biotin-Streptavidin Detection
Problem: You have successfully performed the click chemistry reaction, but you are observing a high background after enrichment or detection with streptavidin.
| Potential Cause | Recommended Solution | Rationale |
| Non-specific Binding to Streptavidin Beads | 1. Blocking: Pre-block the streptavidin beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or casein before adding your sample. 2. Washing: Increase the number and stringency of your wash steps. Use buffers containing high salt concentrations (e.g., 1M KCl), detergents (e.g., 0.1% SDS, 1% Triton X-100), and/or chaotropic agents (e.g., 2M Urea).[10] | Blocking agents saturate non-specific binding sites on the beads. Stringent washes help to remove proteins that are weakly or non-specifically bound to the beads. |
| Endogenous Biotinylated Proteins | Perform an endogenous biotin blocking step before adding your biotinylated sample. This typically involves incubating the sample with free streptavidin, followed by incubation with free biotin to block any remaining binding sites on the streptavidin. | This procedure sequesters endogenous biotin, preventing it from binding to the streptavidin beads used for your pulldown. |
| Contamination from Biotin in Buffers | If using BSA as a blocking agent, ensure it is "biotin-free" grade. Some preparations of BSA can contain contaminating biotin. | Contaminating biotin will compete with your biotinylated protein for binding to streptavidin. |
Data Presentation
Table 1: Impact of Picolyl Azide and Copper Concentration on CuAAC Signal Intensity
This table summarizes the relative signal enhancement observed when using a picolyl azide compared to a conventional alkyl azide at different copper concentrations in a cell-based labeling experiment.
| Copper (CuSO4) Concentration (µM) | Ligand | Relative Signal Intensity (Picolyl Azide vs. Alkyl Azide) |
| 10 | THPTA | ~1.6-fold greater with picolyl azide |
| 40 | BTTAA | ~3.9-fold greater with picolyl azide |
| 100 | THPTA | Signal with picolyl azide at 10 µM Cu is greater than alkyl azide at 100 µM Cu |
Data synthesized from Uttamapinant et al. (2012).[3]
Experimental Protocols
Protocol 1: Live Cell Labeling using this compound and CuAAC
This protocol is a general guideline for labeling alkyne-modified proteins on the surface of live cells.
Materials:
-
Cells with alkyne-modified surface proteins
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture your cells of interest that have been metabolically labeled with an alkyne-containing precursor.
-
Prepare Click-iT® Reaction Cocktail:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of your chosen copper ligand in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Labeling Reaction:
-
Wash the cells once with PBS.
-
For a final reaction volume of 1 mL, add the following to your cell culture medium:
-
2 µL of 10 mM this compound (final concentration: 20 µM)
-
1 µL of 100 mM CuSO4 (final concentration: 100 µM)
-
5 µL of 500 mM copper ligand (final concentration: 2.5 mM)
-
10 µL of 1 M sodium ascorbate (final concentration: 10 mM)
-
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
-
Downstream Analysis: The cells are now ready for downstream applications such as fluorescence microscopy (if using a fluorescent streptavidin conjugate) or cell lysis for protein enrichment.
Protocol 2: Protein Enrichment using Streptavidin Magnetic Beads
This protocol describes the enrichment of biotinylated proteins from a cell lysate.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., RIPA buffer)
-
High-Salt Wash Buffer (e.g., 1 M KCl in PBS)
-
Urea Wash Buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer the desired amount of beads to a new tube.
-
Wash the beads three times with Binding/Wash Buffer. Use a magnetic stand to separate the beads from the supernatant during washes.
-
-
Protein Binding:
-
Add your cell lysate to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads sequentially with the following buffers, performing each wash for 5 minutes with rotation:
-
2x with Binding/Wash Buffer
-
1x with High-Salt Wash Buffer
-
1x with Urea Wash Buffer
-
2x with PBS
-
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the biotinylated proteins.
-
Separate the beads with a magnetic stand and collect the supernatant containing the enriched proteins for downstream analysis (e.g., Western blot or mass spectrometry).
-
Visualizations
dot
Caption: The basic principle of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-PEG4-Picolyl Azide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield of their Biotin-PEG4-Picolyl azide (B81097) conjugations.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG4-Picolyl azide and how does it differ from a standard biotin (B1667282) azide?
This compound is a biotinylation reagent used in click chemistry. It features a biotin moiety for detection or purification, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a picolyl azide for conjugation. The key difference lies in the picolyl azide group. The nitrogen atom in the picolyl ring acts as an intramolecular chelating agent for the copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This chelation increases the effective concentration of the catalyst at the reaction site, leading to a significant acceleration of the reaction rate.[1][2] This allows for successful conjugations with significantly lower concentrations of copper catalyst, which is beneficial for reactions involving sensitive biomolecules.[1]
Q2: What are the main reaction types for this compound?
This compound is primarily used in two types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common application, where the picolyl azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.[3][4][5] This is particularly useful for in vivo applications where copper toxicity is a concern.
Q3: Why is my conjugation yield low when using this compound?
Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivity: The active catalyst is copper(I). If you are starting with a copper(II) salt (like CuSO₄), it must be fully reduced to copper(I). Inadequate reduction or re-oxidation of copper(I) to copper(II) by oxygen will halt the reaction.[6]
-
Presence of Oxygen: Copper(I) is sensitive to oxidation by atmospheric oxygen.[6][7] The presence of dissolved oxygen in your reaction buffers can deactivate the catalyst, leading to lower yields.
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, a copper-chelating ligand (like THPTA or BTTAA), and a reducing agent (like sodium ascorbate) are critical and need to be optimized.
-
Interfering Buffer Components: Components in your buffer such as chelators (e.g., EDTA), strong bases, or thiols can interfere with the copper catalyst.[8]
-
Impure Reagents: Impurities in your starting materials can poison the catalyst.[6]
-
Poor Solubility: The insolubility of one or more reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.
Q4: How can I minimize copper-mediated damage to my biomolecule?
A primary advantage of using picolyl azide is the ability to use lower copper concentrations, which inherently reduces the risk of damage.[1] Additionally:
-
Use a Copper-Chelating Ligand: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the copper(I) oxidation state and protect biomolecules from oxidative damage by reactive oxygen species (ROS) that can be generated by the copper/reductant system.[8][9][10] A ligand-to-copper ratio of 5:1 is often recommended.[9][11]
-
Degas Your Solutions: Removing dissolved oxygen from your reaction buffers by sparging with an inert gas like argon or nitrogen can significantly reduce the oxidation of the copper(I) catalyst and subsequent ROS formation.[7][8]
-
Use a Scavenger: Adding aminoguanidine (B1677879) to the reaction can help to sequester reactive byproducts of ascorbate (B8700270) oxidation.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Copper Catalyst | Ensure you are using a reliable source of copper(I) or that your copper(II) is being effectively reduced. Use fresh sodium ascorbate solution for the reduction.[6][8] |
| Oxygen Inhibition | Degas all buffers and solutions before setting up the reaction.[7][8] If possible, perform the reaction under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon balloon). | |
| Incorrect Reagent Ratios | Optimize the concentrations of your copper catalyst and chelating ligand. A good starting point is a 1:5 ratio of copper to ligand.[9][11] | |
| Buffer Interference | Avoid buffers containing EDTA, high concentrations of thiols, or other strong chelating agents.[8] Phosphate (B84403), carbonate, or HEPES buffers at a pH between 6.5 and 8.0 are generally compatible.[9] | |
| Reaction Stalls Before Completion | Catalyst Deactivation | The copper(I) catalyst may be oxidizing over time. Ensure a sufficient excess of the reducing agent (e.g., 3- to 10-fold excess of sodium ascorbate) is present throughout the reaction.[8] |
| Substrate/Product Instability | Your biomolecule or the conjugated product might be degrading under the reaction conditions. Analyze reaction aliquots at different time points to check for stability. | |
| Non-specific Labeling or Side Reactions | Reactive Oxygen Species (ROS) | The combination of copper and a reducing agent can generate ROS, which may lead to oxidative damage of your biomolecule.[8][12] Use a copper-chelating ligand like THPTA and degas your solutions to minimize ROS formation.[8][9] |
| Byproducts of Ascorbate Oxidation | Reactive byproducts from ascorbate oxidation can modify proteins.[9] The addition of aminoguanidine can mitigate this.[8][9] |
Quantitative Data Summary
The use of a picolyl azide, such as this compound, dramatically enhances the rate of CuAAC reactions compared to standard azides (e.g., benzyl (B1604629) azide). This allows for significantly lower copper concentrations to achieve high yields in a shorter amount of time.
Table 1: Comparison of Picolyl Azide vs. Standard Azide with Varying Copper Concentrations (with THPTA ligand)
| Azide Type | Copper (CuSO₄) Concentration | Reaction Time to Completion |
| Picolyl Azide | 10 µM | < 5 minutes |
| Picolyl Azide | 40 µM | < 5 minutes |
| Picolyl Azide | 100 µM | < 5 minutes |
| Standard Azide | 10 µM | Incomplete after 30 minutes |
| Standard Azide | 40 µM | ~ 30 minutes |
| Standard Azide | 100 µM | ~ 15 minutes |
Data is based on in vitro kinetic studies and illustrates the significant rate enhancement provided by the picolyl azide moiety. The presence of a copper-chelating ligand like THPTA is crucial for this accelerated reaction.[13]
Table 2: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Recommended Concentration | Notes |
| Alkyne-modified Biomolecule | 10-100 µM | The limiting reagent. |
| This compound | 1.5 - 2 fold excess over alkyne | A slight excess helps to drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50-250 µM | With picolyl azide, lower concentrations (e.g., 40-50 µM) are often sufficient.[14] |
| Copper-chelating Ligand (e.g., THPTA) | 5-fold excess over copper | Protects the catalyst and biomolecule.[9][11] |
| Sodium Ascorbate | 5 mM | A 3- to 10-fold excess over the copper catalyst is recommended to maintain a reducing environment.[8] |
| Aminoguanidine (optional) | 5 mM | Acts as a scavenger for reactive byproducts.[9] |
Experimental Protocol: General Procedure for this compound Conjugation
This protocol provides a general workflow for the conjugation of this compound to an alkyne-modified biomolecule. Optimization may be required for your specific application.
1. Reagent Preparation:
-
Prepare stock solutions of your alkyne-modified biomolecule, this compound, copper(II) sulfate, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Crucially, prepare the sodium ascorbate solution fresh just before use to ensure its reducing activity.
-
Degas all stock solutions and the reaction buffer by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the degassed reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the copper(II) sulfate and the copper-chelating ligand. Allow this mixture to incubate for a few minutes.
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from a few minutes to a few hours depending on the specific reactants and concentrations. With picolyl azide, reactions are often complete within 30 minutes.[13]
-
If possible, continue to maintain an inert atmosphere during the incubation.
4. Reaction Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE (if conjugating to a protein).
-
Once the reaction is complete, the biotinylated product can be purified from excess reagents using appropriate methods such as dialysis, size-exclusion chromatography, or affinity purification.
Visualizations
Caption: A streamlined workflow for performing this compound conjugation.
Caption: A decision tree for systematically troubleshooting low-yield conjugation reactions.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
reducing non-specific binding of Biotin-PEG4-Picolyl azide
Welcome to the technical support center for Biotin-PEG4-Picolyl azide (B81097). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG4-Picolyl azide and what are its primary components?
A1: this compound is a trifunctional molecule used in bioconjugation and chemical biology. Its three key components are:
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, making it an excellent tag for affinity purification and detection.
-
PEG4 (Polyethylene glycol, 4 units): A short, hydrophilic linker that enhances water solubility and reduces non-specific binding by creating a hydration shell around the molecule.
-
Picolyl azide: A functional group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The picolyl group acts as a copper-chelating moiety, which accelerates the reaction rate and allows for the use of lower, less cytotoxic copper concentrations.[1]
Q2: What are the main causes of non-specific binding when using this compound?
A2: Non-specific binding (NSB) can arise from several factors related to the components of the reagent and the experimental system:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can non-specifically adhere to surfaces and other molecules through hydrophobic patches or charged regions.
-
Endogenous Biotin: Many cells and tissues contain naturally biotinylated proteins, which can be captured by streptavidin beads, leading to high background.[2][3]
-
Biotin-Streptavidin System: While the biotin-streptavidin interaction is highly specific, streptavidin itself can sometimes bind non-specifically to other molecules.
-
Click Chemistry Components: Residual copper catalyst or impurities in the azide or alkyne-containing molecules can sometimes contribute to background signal.[4] The alkyne group itself can also undergo side reactions with certain cellular components, such as thiols, although this is less common in CuAAC than in strain-promoted click chemistry.[5]
Q3: How does the PEG linker help in reducing non-specific binding?
A3: The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and flexible. It creates a "cloud" of water molecules around the biotin and picolyl azide moieties. This hydration layer acts as a physical barrier, masking hydrophobic surfaces and preventing them from interacting non-specifically with other proteins and surfaces. This "stealth" effect is a key strategy for reducing background in sensitive assays.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.
Q4: I am observing high background in my pull-down/affinity purification experiment. What are the first steps I should take?
A4: High background is a common issue. Here is a systematic approach to troubleshoot it:
-
Optimize Your Blocking Strategy: Inadequate blocking is a frequent cause of high background.
-
Pre-clear your lysate: Before adding your biotinylated probe, incubate your cell lysate with unconjugated streptavidin beads to remove proteins that non-specifically bind to the beads themselves.
-
Use a suitable blocking agent: Bovine Serum Albumin (BSA), casein (from non-fat dry milk), or commercially available blocking buffers are commonly used. Be aware that milk-based blockers contain endogenous biotin and should be avoided in biotin-streptavidin systems.
-
Block for sufficient time: Ensure you are incubating with the blocking agent for the recommended duration to saturate all non-specific binding sites.
-
-
Refine Your Wash Steps: Insufficient or overly gentle washing can leave non-specifically bound proteins.
-
Increase the number of washes: Perform at least 3-5 wash steps after binding your biotinylated probe.
-
Increase the stringency of your wash buffer: You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to your wash buffer to disrupt weak, non-specific interactions. For the robust biotin-streptavidin interaction, even harsh washing conditions with urea (B33335) can be employed.[6]
-
Q5: My negative control (no biotinylated probe) shows significant signal. What could be the cause?
A5: Signal in a no-probe negative control strongly suggests that components of your sample are binding directly to the affinity matrix (e.g., streptavidin beads).
-
Endogenous Biotinylated Proteins: Your sample likely contains a high level of naturally biotinylated proteins. Implement an endogenous biotin blocking step before proceeding with your assay.
-
Non-specific Binding to Beads: Some proteins have an inherent affinity for the bead matrix. Pre-clearing your lysate with beads (as mentioned in Q4) is crucial in this case.
Q6: I suspect impurities in my this compound reagent. How can I address this?
A6: While reputable suppliers provide high-purity reagents, contamination is a possibility.
-
Purity Check: If you have access to analytical techniques like HPLC or mass spectrometry, you can verify the purity of your reagent.
-
Reagent Titration: Perform a titration experiment to determine the optimal, lowest effective concentration of the this compound. Using the reagent in excess can increase the likelihood of off-target reactions and non-specific binding.[4]
-
Fresh Reagents: Ensure that all components of your click chemistry reaction, especially the sodium ascorbate (B8700270) solution, are freshly prepared, as they can degrade over time.[4]
Q7: Could the copper catalyst in my click reaction be contributing to the background?
A7: Yes, the copper catalyst can sometimes cause issues.
-
Copper-Mediated Aggregation: Copper ions can sometimes promote protein aggregation, leading to their non-specific pull-down.
-
Use of a Chelating Ligand: The picolyl azide moiety in your reagent is designed to chelate copper, which should minimize this issue. However, ensuring you are using an appropriate copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) is still important.
-
Final Wash with a Chelator: Consider a final wash step with a copper chelator like EDTA to remove any residual copper that may be non-specifically interacting with your sample components.[4]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Primary Composition | Advantages | Disadvantages | Recommended Concentration |
| BSA | Purified Bovine Serum Albumin | Single-protein, well-defined, generally low background. | Can have minor cross-reactivity with some antibodies. | 1-5% (w/v) |
| Non-fat Dry Milk | Casein and other milk proteins | Inexpensive and effective for many applications. | Contains endogenous biotin; not suitable for biotin-streptavidin systems. Can mask some antigens. | 5% (w/v) |
| Normal Serum | Serum from the same species as the secondary antibody | Blocks non-specific binding of the secondary antibody. | Can contain endogenous antibodies that may cross-react. | 5-10% (v/v) |
| Commercial Blockers | Often proprietary formulations (protein-based or protein-free) | Optimized for low background and high signal-to-noise. Consistent performance. | More expensive than homemade blockers. | As per manufacturer's instructions |
Table 2: Effect of Wash Buffer Additives on Non-Specific Binding
| Additive | Mechanism of Action | Typical Concentration | Effect on Non-Specific Binding |
| NaCl | Disrupts electrostatic interactions. | 150-500 mM | Moderate to high reduction. |
| Tween-20 / Triton X-100 | Non-ionic detergents that disrupt hydrophobic interactions. | 0.05-0.5% (v/v) | High reduction. |
| SDS | Anionic detergent that disrupts most non-covalent interactions. | 0.1-1% (w/v) | Very high reduction (use with caution as it can disrupt specific interactions). |
| Urea | Chaotropic agent that denatures proteins and disrupts interactions. | 2-8 M | Very high reduction (use with caution).[6] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is essential when working with cell lysates or tissue extracts that may contain endogenous biotinylated proteins.[3]
Materials:
-
Streptavidin solution (0.1 mg/mL in wash buffer)
-
Biotin solution (1 mg/mL in wash buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Perform your initial blocking step with a protein-based blocker (e.g., BSA).
-
Incubate your sample with the streptavidin solution for 15-30 minutes at room temperature. This will bind to any endogenous biotin.
-
Wash the sample three times with wash buffer.
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature. This will saturate the remaining biotin-binding sites on the streptavidin.
-
Wash the sample three times with wash buffer.
-
Proceed with the addition of your this compound-labeled probe.
Protocol 2: Stringent Washing for Biotin-Streptavidin Pull-Downs
This protocol takes advantage of the high-affinity biotin-streptavidin interaction to perform stringent washes and reduce non-specific binders.
Materials:
-
Lysis Buffer (e.g., RIPA buffer)
-
Wash Buffer 1: Lysis Buffer without SDS
-
Wash Buffer 2: 1 M KCl
-
Wash Buffer 3: 0.1 M Na₂CO₃
-
Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Final Wash Buffer: 10 mM Tris-HCl, pH 8.0
Procedure:
-
After incubating your biotinylated probe with the cell lysate and streptavidin beads, pellet the beads.
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads once with Wash Buffer 2.
-
Wash the beads once with Wash Buffer 3.
-
Wash the beads once with Wash Buffer 4.
-
Wash the beads three times with the Final Wash Buffer.
-
Proceed with elution and downstream analysis.
Visualizations
Caption: A decision tree to guide troubleshooting of high non-specific binding.
Caption: Relationship between causes of NSB and mitigation strategies.
References
- 1. Copper-chelating azides for efficient click conjugation reactions in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. ohsu.edu [ohsu.edu]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Labeling Experiments
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their labeling experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues and improve your signal-to-noise ratio.
General FAQs for Optimizing Signal-to-Noise Ratio
This section provides answers to general questions applicable to a wide range of labeling experiments.
Q1: What is the signal-to-noise ratio and why is it important in labeling experiments?
Q2: What are the common sources of high background noise in labeling experiments?
High background noise can originate from several sources, including:
-
Non-specific binding: Antibodies or other detection reagents may bind to unintended targets or surfaces on the support matrix (e.g., membrane, plate, or slide).[2][3]
-
Autofluorescence: Some tissues or cells naturally fluoresce, which can contribute to background in fluorescence-based assays.[4]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites on the support matrix can lead to high background.[2][5]
-
Suboptimal antibody concentrations: Using too high a concentration of primary or secondary antibodies can increase non-specific binding.[2][6]
-
Inadequate washing: Insufficient washing steps can leave unbound antibodies or detection reagents behind, contributing to background.[2][7]
-
Contaminated reagents: Buffers or other reagents contaminated with particles or interfering substances can increase background.[8]
Q3: How can I increase the signal from my target of interest?
To enhance your specific signal, consider the following strategies:
-
Optimize antibody concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal without increasing background.[6][9]
-
Choose high-quality antibodies: Use antibodies that have been validated for your specific application and target.
-
Enhance detection methods: For chemiluminescent or fluorescent assays, consider using a more sensitive substrate or a signal amplification system.[8][10]
-
Optimize incubation times and temperatures: Adjusting incubation parameters can improve the binding of antibodies to the target.[2][6]
-
Ensure proper sample preparation: The target protein or molecule should be accessible to the detection reagents. This may involve optimizing fixation, permeabilization, or antigen retrieval steps.[6][11]
Troubleshooting Guides
Immunofluorescence (IF)
Q1: I am observing high background fluorescence in my immunofluorescence images. What could be the cause and how can I fix it?
High background in IF can be caused by several factors. Here’s a troubleshooting guide:
| Possible Cause | Solution |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal dilution.[5][6] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species, or BSA).[5][6] |
| Inadequate washing | Increase the number and duration of wash steps with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).[6][7] |
| Autofluorescence | Check for autofluorescence in an unstained control sample. If present, consider using a different fluorophore with a longer wavelength, or use a quenching agent like Sudan Black B.[4] |
| Non-specific secondary antibody binding | Use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.[12] Run a control with only the secondary antibody to check for non-specific binding.[13] |
| Over-fixation | Reduce the fixation time or try a milder fixative.[11] |
| Drying of the sample | Keep the sample hydrated throughout the staining procedure.[5] |
Experimental Protocol: Optimizing Antibody Concentration in IF
-
Prepare serial dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) in your antibody dilution buffer.
-
Stain your cells or tissue sections with the different dilutions of the primary antibody, keeping the secondary antibody concentration constant.
-
Image the samples using identical acquisition settings.
-
Evaluate the images to identify the dilution that provides the best signal-to-noise ratio (bright specific staining with low background).
-
Once the optimal primary antibody concentration is determined, repeat the process by titrating the secondary antibody with the optimal primary antibody concentration.
Workflow for Troubleshooting High Background in IF
Caption: Troubleshooting workflow for high background in immunofluorescence.
Western Blotting (WB)
Q1: My Western blots have high background, making it difficult to see my protein of interest. What can I do?
High background on a Western blot can obscure your results. Here are common causes and solutions:
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies work better with a specific blocking agent.[2] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal dilution that gives a strong signal with low background.[2][14] |
| Inadequate washing | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each with TBST).[2] |
| Membrane choice | Nitrocellulose membranes may sometimes provide a lower background than PVDF membranes.[2] |
| Contaminated buffers | Use freshly prepared, filtered buffers.[8] |
| Incubation temperature | Incubating antibodies at 4°C overnight instead of at room temperature for a shorter period can sometimes reduce non-specific binding.[2] |
Experimental Protocol: Optimizing Blocking and Antibody Concentrations for Western Blotting
-
Blocking Optimization:
-
Cut your membrane containing transferred proteins into strips.
-
Incubate individual strips in different blocking buffers (e.g., 5% non-fat milk in TBST, 5% BSA in TBST) for varying durations (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with the standard immunodetection protocol and compare the background levels.
-
-
Antibody Titration:
-
Once the blocking conditions are optimized, prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Incubate separate membrane strips with each dilution.
-
Wash and incubate all strips with a constant, optimized concentration of the secondary antibody.
-
Develop the blots and identify the primary antibody dilution that yields the best signal-to-noise ratio.
-
Repeat the titration for the secondary antibody with the optimized primary antibody concentration.[14]
-
Logical Relationship for WB Optimization
Caption: Key steps for optimizing the signal-to-noise ratio in Western blotting.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: I am getting a high background signal in my ELISA. What are the likely causes and solutions?
A high background in an ELISA can lead to inaccurate quantification. Here’s how to troubleshoot it:
| Possible Cause | Solution |
| Insufficient washing | Ensure thorough washing between steps. Use an automated plate washer if available for consistency.[15][16] |
| Improper blocking | Optimize the blocking buffer and incubation time. Try different blocking agents if cross-reactivity is suspected.[15][17] |
| High antibody or conjugate concentration | Titrate the capture antibody, detection antibody, and enzyme conjugate to their optimal concentrations.[17] |
| Excessive incubation times | Adhere to the recommended incubation times in the protocol. Over-incubation can lead to increased non-specific binding.[15] |
| Contaminated reagents | Prepare fresh buffers and substrate solutions for each experiment.[16] |
| Cross-reactivity | The detection antibody may be cross-reacting with other components in the sample or the blocking buffer. Run appropriate controls to identify the source of cross-reactivity. |
Experimental Protocol: Checkerboard Titration for ELISA Optimization
A checkerboard titration is a systematic way to determine the optimal concentrations of both the capture and detection antibodies simultaneously.
-
Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., down the columns).
-
After blocking, add a constant concentration of the antigen to all wells (or a blank for background measurement).
-
Add serial dilutions of the detection antibody to the wells (e.g., across the rows).
-
Proceed with the addition of the enzyme conjugate and substrate.
-
Measure the absorbance.
-
The optimal combination of capture and detection antibody concentrations will be the one that gives the highest signal for the antigen-containing wells and the lowest signal for the blank wells.
ELISA Troubleshooting Pathway
Caption: A systematic approach to troubleshooting high background in ELISA.
Immunoprecipitation (IP)
Q1: I have a lot of non-specific proteins in my immunoprecipitation eluate. How can I reduce this non-specific binding?
Non-specific binding is a common challenge in IP experiments. Here are some strategies to improve the purity of your immunoprecipitated protein:
| Possible Cause | Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with the beads alone before adding the antibody. This will remove proteins that bind non-specifically to the beads.[18][19] |
| Non-specific antibody binding | Use a high-quality, specific antibody. Include an isotype control (an antibody of the same isotype but with no specificity for the target) to assess the level of non-specific binding.[19] |
| Insufficient washing | Increase the number and stringency of your wash steps. You can add low concentrations of detergents (e.g., 0.1% Tween-20 or Triton X-100) or increase the salt concentration in your wash buffer.[20][21] |
| Antibody concentration too high | Titrate the amount of antibody used for the IP to find the lowest amount that efficiently pulls down your target protein.[3] |
| Inappropriate lysis buffer | The composition of your lysis buffer can influence non-specific binding. Try optimizing the detergent and salt concentrations. |
Experimental Protocol: Pre-clearing Lysate to Reduce Non-specific Binding in IP
-
Prepare your cell or tissue lysate as usual.
-
Take a small aliquot of the beads (the same type you will use for the IP) and equilibrate them in your lysis buffer.
-
Add the equilibrated beads to your lysate and incubate with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge the lysate to pellet the beads.
-
Carefully collect the supernatant (the pre-cleared lysate) and discard the beads.
-
Proceed with your immunoprecipitation protocol using the pre-cleared lysate and your specific antibody.
Workflow for Reducing Non-specific Binding in IP
Caption: A workflow for minimizing non-specific binding in immunoprecipitation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. clyte.tech [clyte.tech]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. mdpi.com [mdpi.com]
- 11. ibidi.com [ibidi.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. youtube.com [youtube.com]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 16. maxanim.com [maxanim.com]
- 17. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
Technical Support Center: Biotin-PEG4-Picolyl Azide Reaction Time Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for Biotin-PEG4-Picolyl Azide (B81097) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-PEG4-Picolyl Azide and why is it used?
A1: this compound is a biotinylation reagent used in click chemistry. It contains a biotin (B1667282) moiety for detection or purification, a hydrophilic PEG4 spacer to improve solubility, and a picolyl azide group. The key feature is the picolyl azide, which contains a copper-chelating motif. This dramatically accelerates the rate of the Cu(I)-catalyzed click chemistry reaction, allowing for faster reaction times and the use of lower, less cytotoxic copper concentrations.[1][2]
Q2: How much faster is the reaction with picolyl azide compared to a standard azide?
A2: The reaction rate with a picolyl azide can be significantly faster than with a conventional azide. The internal copper-chelating moiety of the picolyl group increases the effective concentration of the copper catalyst at the site of the reaction.[1][2] This can lead to a tenfold or greater reduction in the required copper catalyst concentration without sacrificing labeling efficiency.[1][2] In some cases, reactions with picolyl azides can reach completion in as little as 5 minutes.[3]
Q3: What are the key factors influencing the reaction time?
A3: The primary factors influencing the reaction time are:
-
Concentration of reactants: Higher concentrations of the this compound and the alkyne-containing molecule will lead to faster reaction rates.
-
Copper (Cu(I)) concentration: While picolyl azides allow for lower copper concentrations, the reaction rate is still dependent on the amount of Cu(I) catalyst.
-
Ligand type and concentration: The use of copper-stabilizing ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can further accelerate the reaction. BTTAA is often more effective than THPTA.
-
Temperature: Most CuAAC reactions are performed at room temperature. However, temperature can be a variable for optimization.
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of the catalyst, thereby affecting the reaction rate. Common solvents include aqueous buffers (e.g., PBS), DMSO, and DMF.[4]
Q4: Can I perform the reaction without a copper ligand?
A4: Yes, one of the advantages of picolyl azides is that their inherent copper-chelating ability can be sufficient to catalyze the reaction without an additional ligand, especially at higher copper concentrations. However, for optimal speed and biocompatibility (by minimizing copper-induced cytotoxicity), the use of a ligand like THPTA or BTTAA is highly recommended.[3]
Q5: What is the recommended storage for this compound?
A5: this compound should be stored at -20°C for long-term stability.[4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient Cu(I) catalyst | Ensure your copper source (e.g., CuSO₄) is fresh and the reducing agent (e.g., sodium ascorbate) is prepared fresh for each experiment. Increase the copper concentration, but be mindful of potential cytotoxicity in cellular applications. |
| Degraded this compound | Use a fresh aliquot of the reagent. Ensure proper storage conditions have been maintained. | |
| Low reactant concentration | Increase the concentration of either the this compound or the alkyne-containing molecule. | |
| Suboptimal ligand concentration | The optimal ligand-to-copper ratio is typically between 2:1 and 5:1. Titrate the ligand concentration to find the optimal ratio for your system. | |
| Inhibitors in the reaction mixture | Buffers containing primary amines (e.g., Tris) can interfere with the reaction. Use non-coordinating buffers like PBS, HEPES, or MOPS. Other potential inhibitors include thiols (e.g., DTT, β-mercaptoethanol) and other metal chelators (e.g., EDTA). Remove these components prior to the reaction. | |
| High background signal | Non-specific binding of the biotin reagent | Include a blocking step (e.g., with BSA) in your workflow if working with biological samples. Ensure adequate washing steps to remove unbound reagent. |
| Precipitation of reactants or catalyst | Ensure all components are fully dissolved in a suitable solvent. Consider changing the solvent system or adjusting the pH. The formation of a red or purple precipitate may indicate a reaction between the alkyne and copper(I); using a stabilizing ligand can help prevent this.[6] | |
| Inconsistent results | Variability in reagent preparation | Prepare fresh stock solutions of the copper catalyst, reducing agent, and ligand for each set of experiments. |
| Oxygen exposure | Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state. While ligands can help mitigate this, for highly sensitive reactions, degassing the reaction buffer may be beneficial. |
Data Presentation
Table 1: Effect of Copper Concentration and Ligand on Reaction Yield
| Biotin-Azide Type | Copper (CuSO₄) Concentration (µM) | Ligand | Reaction Time (min) | Product Yield (%) |
| Conventional Azide | 10 | None | 30 | 0 |
| Picolyl Azide | 10 | None | 10 | ~20 |
| Picolyl Azide | 10 | None | 30 | 38 |
| Picolyl Azide | 10 | THPTA | 5 | >95 |
| Picolyl Azide | 40 | THPTA | 5 | >95 |
| Picolyl Azide | 100 | THPTA | 5 | >95 |
Data adapted from a study using a fluorogenic assay to monitor reaction progress.[3] "Conventional Azide" refers to a non-chelating benzyl (B1604629) azide. "Picolyl Azide" refers to a picolyl azide analog.
Table 2: Recommended Starting Concentrations for Reaction Components
| Component | In Vitro / Purified Systems | Live Cell Labeling |
| This compound | 10 - 100 µM | 1 - 25 µM |
| Alkyne-labeled molecule | 10 - 100 µM | 1 - 25 µM |
| Copper (II) Sulfate (CuSO₄) | 50 - 250 µM | 10 - 50 µM |
| Ligand (THPTA or BTTAA) | 250 - 1250 µM (5x copper conc.) | 50 - 250 µM (5x copper conc.) |
| Sodium Ascorbate (B8700270) | 1 - 5 mM | 0.5 - 2.5 mM |
Experimental Protocols
Protocol: Optimization of Reaction Time for Biotinylation of an Alkyne-Modified Protein
This protocol provides a framework for systematically optimizing the reaction time for labeling an alkyne-modified protein with this compound.
1. Reagent Preparation:
-
This compound Stock (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C.
-
Alkyne-Protein Stock (1 mg/mL): Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper (II) Sulfate Stock (10 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Ligand Stock (50 mM THPTA or BTTAA): Dissolve the ligand in deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh for each experiment by dissolving sodium ascorbate in deionized water.
2. Reaction Setup (Example for a single time point):
-
In a microcentrifuge tube, combine:
-
Alkyne-Protein (to a final concentration of 10 µM)
-
This compound (to a final concentration of 20 µM)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Prepare the catalyst premix by combining:
-
Copper (II) Sulfate (to a final reaction concentration of 50 µM)
-
Ligand (to a final reaction concentration of 250 µM)
-
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding Sodium Ascorbate (to a final concentration of 1 mM).
3. Time Course Experiment:
-
Set up multiple identical reactions as described above.
-
Stop the reactions at different time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes) by adding a quenching agent (e.g., 10 mM EDTA) or by immediately proceeding to a purification step that separates the protein from the reaction components (e.g., SDS-PAGE sample buffer addition and heating).
4. Analysis of Biotinylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the biotinylated protein using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.
-
Quantify the band intensity at each time point to determine the reaction progress.
Visualizations
Caption: Workflow for optimizing this compound reaction time.
Caption: Troubleshooting flowchart for common picolyl azide reaction issues.
References
- 1. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
Technical Support Center: Improving Conjugation Efficiency to Low-Abundance Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges associated with conjugating molecules to low-abundance proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my final conjugate yield consistently low when working with low-abundance proteins?
Low conjugate yield with low-abundance proteins can stem from several factors, including inefficient reaction kinetics due to low reactant concentrations, side reactions, and protein loss during purification steps. The primary areas to investigate are the reactivity of the functional groups on your protein and ligand, the integrity of the crosslinker, the reaction conditions (pH, buffer composition, temperature), and the efficiency of purification.[1][2]
Q2: How can I increase the reaction rate when my protein concentration is very low?
To overcome the kinetic challenges of low protein concentration (typically 1–100 μM), strategies that effectively increase the local concentration of the reactants are recommended.[3] This can be achieved by:
-
Using a high stoichiometric excess of the labeling reagent: This is a common strategy to drive the reaction forward.[3]
-
Employing "click chemistry": Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) have high second-order rate constants, making them highly efficient even at low concentrations.[3][4]
-
Leveraging electrostatic interactions: Using two proteins with opposing isoelectric points (pIs) can bring them into closer proximity.[3]
-
Affinity-driven conjugation: If one binding partner has an affinity for a surface (e.g., a His-tagged protein binding to a nickel-coated surface), this can concentrate the reactants.[3]
Q3: My protein has very few reactive residues (e.g., cysteines or lysines). How can I achieve efficient conjugation?
When native reactive residues are scarce, several site-specific strategies can be employed:
-
Site-Directed Mutagenesis: Introduce a reactive amino acid, such as cysteine, at a specific, surface-exposed, and non-essential site.[5]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive handle (e.g., an azide (B81097) or alkyne) into your protein.[5][6][7][8] This allows for highly specific bioconjugation via bioorthogonal chemistry.[6][8]
-
Enzymatic Labeling: Use enzymes like sortase A or transglutaminase to attach a tag or label to a specific recognition sequence engineered into the protein.[7][9]
Q4: I am observing protein aggregation and precipitation during my conjugation reaction. What could be the cause and how can I prevent it?
Protein aggregation during conjugation can be caused by several factors:
-
High Protein Concentration: While counterintuitive for low-abundance protein work, localized high concentrations during reaction setup can lead to aggregation.[1]
-
Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability.[1] Ensure the buffer is free of primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) if using NHS esters or maleimides, respectively, as these will compete with your target.[1]
-
Hydrophobic Molecules: Conjugating hydrophobic molecules can decrease the solubility of the final conjugate.[5] Using hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve solubility.[5]
-
Over-modification: Excessive modification of the protein surface can lead to conformational changes and aggregation.[10]
To prevent aggregation, optimize buffer conditions, screen different linker types, and control the stoichiometry of the reaction to avoid over-modification.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive functional groups on the protein. | - Confirm the presence and accessibility of reactive groups (e.g., free amines, reduced sulfhydryls).[1] - For sulfhydryl conjugation, ensure disulfide bonds are adequately reduced.[1] |
| Steric hindrance. | - Use a crosslinker with a longer, more flexible spacer arm (e.g., PEG-based linkers) to overcome accessibility issues.[5] - Consider partial, reversible denaturation to expose buried residues, but proceed with caution to avoid irreversible unfolding.[5] | |
| Low protein concentration. | - Increase the molar excess of the labeling reagent.[3] - Concentrate the protein solution if possible without causing aggregation.[10][11] We recommend a starting concentration greater than 0.5 mg/mL for efficient conjugation.[11] | |
| Suboptimal reaction conditions. | - Optimize the pH of the reaction buffer. Amine-reactive NHS esters are typically performed at pH 7.2-8.5, while maleimide (B117702) reactions with thiols are more efficient at pH 6.5-7.5.[1][8] - Ensure the reaction buffer is free of interfering substances (e.g., Tris, glycine, DTT).[1] | |
| Lack of Site-Specificity | Multiple reactive sites with varying accessibility. | - Employ site-specific conjugation methods like unnatural amino acid incorporation or enzymatic ligation.[5][7] - If targeting native residues, carefully control the stoichiometry and reaction time to favor modification of the most accessible sites. |
| Protein Precipitation during Reaction | Over-modification of the protein. | - Decrease the molar ratio of the crosslinker to the protein.[10] |
| Hydrophobicity of the conjugate. | - Use hydrophilic linkers (e.g., PEG) to improve the solubility of the final product.[5] | |
| Incompatible buffer. | - Screen different buffer compositions and pH values to find conditions that maintain protein stability. | |
| Low Recovery After Purification | Loss of protein during purification steps. | - Optimize the purification method (e.g., size exclusion chromatography, affinity chromatography) to minimize protein loss.[1] - For very low amounts of protein, consider using specialized low-binding tubes and purification columns. |
Quantitative Data Summary
Table 1: Recommended Molar Excess of Crosslinker for SMCC Protein Conjugation
| Parameter | Recommended Range |
| Molar Excess of SMCC to Protein-NH₂ | 5 - 20 fold |
This table provides a general guideline. The optimal molar excess should be determined empirically for each specific protein and application.
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Second-Order Rate Constant (k) M⁻¹s⁻¹ |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ |
| Inverse Electron Demand Diels-Alder | 10³ - 10⁶ |
Higher rate constants indicate faster reactions, which are advantageous for conjugations at low concentrations.[8]
Experimental Protocols
Protocol 1: General Two-Step SMCC Crosslinking for Low-Abundance Proteins
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using the SMCC crosslinker.
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH in sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange Protein-NH₂ into an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Dissolve or buffer exchange Protein-SH into a sulfhydryl-free buffer. If necessary, reduce any disulfide bonds using a reducing agent and subsequently remove the reducing agent.
-
-
SMCC Activation of Protein-NH₂:
-
Prepare a fresh stock solution of SMCC in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of SMCC to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to prevent hydrolysis of the maleimide group.
-
-
Conjugation to Protein-SH:
-
Combine the maleimide-activated Protein-NH₂ with Protein-SH at the desired molar ratio (e.g., 1:1).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To quench the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted proteins.[1]
-
Protocol 2: Site-Specific Conjugation via Unnatural Amino Acid (UAA) Incorporation
This protocol outlines a general workflow for site-specific conjugation using a genetically encoded UAA.
Materials:
-
Expression plasmid for the protein of interest containing an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Competent E. coli strain for expression.
-
Culture medium supplemented with the desired UAA (e.g., an azide- or alkyne-containing amino acid).
-
Labeling reagent with a complementary bioorthogonal reactive group (e.g., a cyclooctyne (B158145) for an azide-UAA).
Procedure:
-
Transformation:
-
Co-transform the competent E. coli cells with the protein expression plasmid and the synthetase/tRNA plasmid.
-
-
Protein Expression and UAA Incorporation:
-
Culture the transformed cells in a medium supplemented with the UAA.
-
Induce protein expression (e.g., with IPTG).
-
-
Protein Purification:
-
Harvest the cells and purify the UAA-containing protein using standard chromatography techniques.
-
Verify the incorporation of the UAA by mass spectrometry.
-
-
Bioorthogonal Conjugation:
-
Dissolve the purified protein in a suitable buffer.
-
Add the labeling reagent containing the complementary reactive group.
-
Incubate under conditions appropriate for the specific click chemistry reaction being used.
-
-
Purification of the Conjugate:
-
Remove excess labeling reagent and purify the final conjugate using SEC or another suitable chromatography method.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Decision tree for selecting a conjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: Biotin-PEG4-Picolyl Azide Reactions
This technical support center provides guidance on quenching and removing excess Biotin-PEG4-Picolyl Azide (B81097) following a click chemistry reaction. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench or remove excess Biotin-PEG4-Picolyl Azide?
After conjugating this compound to your alkyne-modified molecule of interest (e.g., a protein or nucleic acid), any unreacted azide reagent remaining in the solution can lead to problems in downstream applications. This excess biotinylated azide can bind to streptavidin or other biotin-binding proteins, causing high background signals and non-specific binding, which can compromise the accuracy of your results.
Q2: What are the primary methods for dealing with excess this compound?
There are two main strategies to address unreacted this compound:
-
Physical Removal: This involves separating the larger, biotinylated target molecule from the smaller, unreacted azide reagent based on differences in molecular weight.
-
Reactive Quenching: This method involves adding a small "quenching" agent with an alkyne group to the reaction mixture. This agent will react with the excess this compound, converting it into an inert form.
Q3: Which method should I choose: physical removal or reactive quenching?
The best method depends on your specific application.
-
Choose physical removal if your downstream assays are sensitive to the presence of additional small molecules, even in their reacted form. Methods like size-exclusion chromatography or dialysis are very effective at purifying your conjugate.[1][2][3]
-
Choose reactive quenching when you need a quick and simple method to deactivate the excess biotin (B1667282) azide without the need for a separate purification step. This is often sufficient for applications where the quenched product does not interfere with subsequent steps.
Q4: Can I use a generic azide quenching protocol for this compound?
Protocols for quenching sodium azide, such as using nitrous acid, are intended for waste disposal and are not suitable for biological samples as they can damage your biomolecules.[4][5] It is crucial to use methods compatible with your sample's integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal or quenching of excess this compound. | - Optimize your chosen removal method. For spin columns, ensure you are using the correct molecular weight cutoff and follow the manufacturer's protocol precisely. For dialysis, increase the number of buffer changes and the dialysis time.[2][3] - If using reactive quenching, increase the molar excess of the alkyne quenching agent to ensure all excess azide is consumed. |
| Low signal from the biotinylated molecule | The biotinylated conjugate was lost during the removal step. | - If using a spin column, ensure the molecular weight cutoff is appropriate to retain your target molecule. - When using dialysis, confirm that the membrane pore size is small enough to retain your conjugate.[2][3] |
| Interference in downstream applications from the quenching agent | The chemical properties of the quenching agent or its product are affecting the assay. | - Switch to a physical removal method like size-exclusion chromatography or dialysis to completely remove the excess biotin azide and the quencher.[6] - Consider using a different alkyne quenching agent with more inert properties (e.g., one with a different charge or hydrophobicity). |
Experimental Protocols
Protocol 1: Physical Removal of Excess this compound
This protocol describes the use of spin desalting columns, a form of size-exclusion chromatography, to separate your biotinylated macromolecule from the smaller, unreacted this compound.
Materials:
-
Reaction mixture containing your biotinylated molecule.
-
Spin desalting column with an appropriate molecular weight cutoff (MWCO) to retain your target molecule while allowing the small biotin azide to pass through.
-
Equilibration buffer (e.g., PBS).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Prepare the Spin Column:
-
Remove the cap from the spin column and place it in a collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[3]
-
Discard the flow-through.
-
-
Equilibrate the Column:
-
Apply the Sample:
-
Slowly add your reaction mixture to the center of the packed resin bed.
-
Centrifuge at 1,000 x g for 2 minutes.
-
-
Collect the Purified Sample:
-
The purified, biotinylated molecule will be in the eluate collected in the tube. The smaller, unreacted this compound will be retained in the column matrix.
-
Store your purified sample appropriately for your downstream applications.
-
Protocol 2: Reactive Quenching of Excess this compound
This protocol uses a small molecule containing a terminal alkyne to react with and neutralize any excess this compound. A simple, water-soluble alkyne like 3-ethynyl-1-propanol is a suitable choice.
Materials:
-
Reaction mixture containing your biotinylated molecule and unreacted this compound.
-
Quenching agent solution: 10 mM solution of a small, terminal alkyne (e.g., 3-ethynyl-1-propanol) in a compatible solvent (e.g., DMSO or water).
Procedure:
-
Calculate the Amount of Quenching Agent:
-
Determine the initial molar amount of this compound used in your reaction.
-
A 10- to 20-fold molar excess of the alkyne quenching agent relative to the initial amount of biotin azide is recommended to ensure complete quenching.
-
-
Add the Quenching Agent:
-
Add the calculated volume of the alkyne quenching agent solution to your reaction mixture.
-
-
Incubate:
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature. The copper-catalyzed click reaction is typically rapid.[7]
-
-
Proceed to Downstream Applications:
-
The reaction mixture, now containing your biotinylated molecule, the quenched biotin azide, and any remaining quenching agent, can be used in subsequent experiments.
-
Visualizing the Workflows
Caption: Decision workflow for managing excess this compound.
Caption: Chemical principle of reactive quenching for excess picolyl azide.
References
Validation & Comparative
A Head-to-Head Battle of Bioorthogonal Tools: Biotin-PEG4-Picolyl Azide vs. Biotin-PEG4-Azide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of reagents is paramount. The "click chemistry" revolution, particularly the azide-alkyne cycloaddition, has provided a powerful and versatile toolbox. Within this toolbox, two prominent biotinylating agents, Biotin-PEG4-Picolyl Azide (B81097) and Biotin-PEG4-Azide, offer distinct advantages depending on the experimental context. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to inform the selection of the optimal tool for your research needs.
At the heart of the comparison lies the subtle yet impactful structural difference between the two molecules: the presence of a picolyl group in Biotin-PEG4-Picolyl Azide. This pyridine-based motif dramatically influences the kinetics of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while its effect in the strain-promoted azide-alkyne cycloaddition (SPAAC) is less pronounced.
Unveiling the Kinetic Differences: A Data-Driven Comparison
The primary advantage of this compound is its significantly accelerated reaction rate in CuAAC. The picolyl group acts as a copper-chelating moiety, effectively increasing the local concentration of the copper(I) catalyst at the site of the reaction. This chelation effect leads to a more efficient formation of the triazole linkage between the azide and an alkyne-modified molecule.[1][2]
Conversely, Biotin-PEG4-Azide, lacking this chelating group, behaves as a conventional azide in CuAAC, requiring higher copper concentrations or longer reaction times to achieve comparable yields.
In the realm of copper-free click chemistry, or SPAAC, the reaction rate is predominantly governed by the ring strain of the cyclooctyne (B158145) reaction partner. While both biotinylated azides are compatible with SPAAC, the influence of the azide's structure on the reaction kinetics is minimal compared to the choice of the strained alkyne.
| Reaction Type | Reagent | Key Kinetic Feature | Relative Rate | Copper Concentration |
| CuAAC | This compound | Copper-chelating picolyl group | Significantly Faster | Effective at low µM concentrations |
| CuAAC | Biotin-PEG4-Azide | Standard azide | Slower | Requires higher copper concentrations for comparable rates |
| SPAAC | This compound | Reacts with strained alkynes | Comparable to Biotin-PEG4-Azide | Not required |
| SPAAC | Biotin-PEG4-Azide | Reacts with strained alkynes | Comparable to this compound | Not required |
The Mechanism Behind the Speed: A Tale of Two Reactions
The enhanced performance of this compound in CuAAC can be visualized through its reaction mechanism. The pyridine (B92270) nitrogen of the picolyl group coordinates with the copper(I) catalyst, bringing it into close proximity with the azide. This intramolecular assistance accelerates the formation of the copper-acetylide intermediate and subsequent cycloaddition.
In SPAAC, the reaction proceeds without a metal catalyst. The driving force is the release of ring strain from the cyclooctyne, making the alkyne highly reactive towards the azide. In this scenario, the electronic properties of the picolyl group have a negligible effect on the reaction rate.
Experimental Protocols: A Guide to Practical Application
To achieve optimal results, it is crucial to follow established experimental protocols. Below are generalized workflows for CuAAC and SPAAC bioconjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation :
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound or Biotin-PEG4-Azide in an organic solvent like DMSO.
-
Prepare stock solutions of a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
For reactions with this compound at low copper concentrations, a copper(I)-stabilizing ligand such as THPTA is recommended.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the biotin-azide reagent. A 2- to 10-fold molar excess of the azide is typically used.
-
Add the copper(II) sulfate solution to the reaction mixture. Final concentrations can range from 10 µM to 1 mM. For live-cell labeling, lower concentrations (10-50 µM) are preferred.
-
If using a ligand, pre-mix it with the copper(II) sulfate before adding to the reaction.
-
Initiate the reaction by adding the reducing agent.
-
-
Incubation :
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification :
-
Remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is a general guideline and may require optimization.
-
Reagent Preparation :
-
Dissolve the azide-modified biomolecule (using either this compound or Biotin-PEG4-Azide) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the strained alkyne (e.g., DBCO or BCN derivative) in an organic solvent like DMSO.
-
-
Reaction Setup :
-
Combine the azide-modified biomolecule with the strained alkyne reagent. A 2- to 5-fold molar excess of the strained alkyne is commonly used.
-
-
Incubation :
-
Incubate the reaction at the desired temperature (typically ranging from 4°C to 37°C) for 1 to 24 hours. The reaction time will depend on the specific strained alkyne used.
-
Reaction progress can be monitored by appropriate analytical methods.
-
-
Purification :
-
Purify the resulting conjugate using standard techniques to remove unreacted starting materials.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Biotin-PEG4-Azide hinges on the chosen click chemistry methodology.
-
For copper-catalyzed (CuAAC) reactions, especially in sensitive biological systems where low copper concentrations are crucial, this compound is the superior choice. Its ability to chelate copper leads to significantly faster reaction kinetics, allowing for lower catalyst loading and reduced cytotoxicity.[1][3] This makes it ideal for live-cell imaging and proteomic applications.
-
For strain-promoted (SPAAC) reactions, both this compound and Biotin-PEG4-Azide will perform similarly. The reaction rate is primarily dictated by the strained alkyne, making the choice of azide less critical from a kinetic standpoint. In this case, reagent availability and cost may be the deciding factors.
By understanding the fundamental kinetic differences and the underlying mechanisms, researchers can make informed decisions to optimize their bioconjugation strategies, leading to more efficient and reliable experimental outcomes.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Head-to-Head Battle of Bioorthogonal Tools: Biotin-PEG4-Picolyl Azide vs. DBCO Click Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of chemical tools is paramount. This guide provides a comprehensive comparison of two prominent players in the field of click chemistry: the copper-catalyzed Biotin-PEG4-Picolyl Azide (B81097) and the copper-free Dibenzocyclooctyne (DBCO) chemistry. We delve into their performance, supported by experimental data, to empower you to make informed decisions for your specific applications.
At the heart of modern bioconjugation are "click" reactions – bioorthogonal chemical reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions. These reactions enable the precise labeling and modification of biomolecules, such as proteins, nucleic acids, and glycans, for a myriad of applications including drug targeting, in vivo imaging, and elucidating complex biological pathways.
This guide will compare two popular approaches for introducing a biotin (B1667282) label onto a target molecule: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing Biotin-PEG4-Picolyl Azide, and the strain-promoted azide-alkyne cycloaddition (SPAAC) using a DBCO-containing biotin reagent.
Performance Comparison: A Quantitative Look
The choice between these two powerful chemistries often hinges on factors such as reaction speed, biocompatibility, and the specific experimental context. The following tables summarize the key quantitative and qualitative differences to aid in your selection process.
| Parameter | This compound (CuAAC) | DBCO-Biotin (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) |
| Second-Order Rate Constant | Significantly faster than uncatalyzed reactions; rate is dependent on copper and ligand concentration. Picolyl azide offers a substantial rate enhancement over standard azides. | ~0.11 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1] |
| Biocompatibility | Requires a copper catalyst, which can be toxic to living cells at higher concentrations. The use of picolyl azide allows for significantly lower, less toxic copper concentrations (10-100 µM)[2][3]. | Excellent; no cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo applications[4][5]. |
| Reaction Conditions | Aqueous buffers, room temperature. Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA)[2][3]. | Aqueous buffers, room temperature. The reaction is driven by the ring strain of the DBCO molecule[1][4]. |
| Solubility | The PEG4 linker enhances the water solubility of the reagent[6]. | The PEG4 linker in DBCO-PEG4-Biotin also improves water solubility[7]. |
| Stability | The resulting triazole linkage is highly stable[8]. | The triazole linkage formed is very stable[8]. |
Table 1: Quantitative and Qualitative Comparison of this compound and DBCO Click Chemistry.
The Underlying Chemistry: A Tale of Two Catalysts
The fundamental difference between these two methods lies in their catalytic mechanism.
This compound participates in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In this reaction, a copper(I) catalyst activates a terminal alkyne for a highly efficient and regioselective reaction with an azide, forming a stable triazole linkage. The "picolyl" moiety in this compound plays a crucial role; its nitrogen atom chelates the copper ion, effectively increasing the local concentration of the catalyst at the reaction site. This chelation-assisted catalysis leads to a dramatic increase in the reaction rate, allowing for the use of much lower and less cytotoxic concentrations of copper[2][3]. This makes it a more viable option for applications in living systems compared to traditional CuAAC.
DBCO (Dibenzocyclooctyne) chemistry, on the other hand, is a cornerstone of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction is "copper-free." The driving force for the reaction is the significant ring strain of the eight-membered cyclooctyne (B158145) ring in the DBCO molecule. This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole. The absence of a need for a toxic copper catalyst makes DBCO chemistry exceptionally well-suited for live-cell imaging and in vivo applications where cellular perturbation must be minimized[4][5].
Experimental Protocols
To provide a practical understanding, we present detailed protocols for the biotinylation of a protein using both this compound and a DBCO-biotin derivative.
Protocol 1: Protein Biotinylation using this compound (CuAAC)
This protocol describes the biotinylation of a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Prepare the Click-IT® Reaction Cocktail:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of the alkyne-modified protein solution (e.g., 1-5 mg/mL).
-
A 10-20 fold molar excess of the 10 mM this compound stock solution.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess biotin reagent and copper byproducts using a desalting column or dialysis according to the manufacturer's instructions.
-
Protocol 2: Protein Biotinylation using DBCO-PEG4-Biotin (SPAAC)
This protocol describes the biotinylation of a protein containing an azide modification.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Biotin (e.g., from MedchemExpress, Vector Labs)[7][10]
-
Dimethylformamide (DMF) or DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 10 mM DBCO-PEG4-Biotin in DMF or DMSO. This solution can be stored at -20°C for future use.
-
-
Labeling Reaction:
-
To a solution of the azide-modified protein (e.g., 50-100 µM), add a 10-20 fold molar excess of the 10 mM DBCO-PEG4-Biotin stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted DBCO-PEG4-Biotin by buffer exchange using a desalting column or dialysis.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using Graphviz, depict the workflows for protein biotinylation using both click chemistry approaches.
Caption: Workflow for protein biotinylation.
The diagram above outlines the key steps for biotinylating a protein using either the copper-catalyzed approach with this compound or the copper-free method with DBCO-Biotin. Both workflows culminate in a purification step to yield the final biotinylated protein conjugate.
Signaling Pathway Application: Visualizing GPCR Labeling
Click chemistry is a powerful tool for studying cellular signaling. For instance, it can be used to label and track G protein-coupled receptors (GPCRs) on the cell surface. The following diagram illustrates a conceptual workflow for labeling a GPCR using either of the discussed click chemistries.
References
- 1. researchgate.net [researchgate.net]
- 2. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Biotin-PEG4-Picolyl Azide for Enhanced Mass Spectrometry Analysis of Labeled Peptides
In the realm of chemical proteomics, the precise and efficient enrichment of labeled peptides is paramount for successful mass spectrometry (MS) analysis. For researchers, scientists, and drug development professionals, the choice of labeling reagent can significantly impact experimental outcomes, from the number of identified peptides to the quantitative accuracy of the results. This guide provides an objective comparison of Biotin-PEG4-Picolyl azide (B81097) with alternative labeling strategies, supported by experimental data, detailed protocols, and clear visualizations to inform your experimental design.
Performance Comparison: The Picolyl Azide Advantage in Copper-Catalyzed Click Chemistry
The central advantage of Biotin-PEG4-Picolyl azide lies in the copper-chelating motif of the picolyl azide group, which significantly accelerates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enhanced reaction kinetic allows for the use of lower copper concentrations, which is crucial for maintaining biological sample integrity due to the cytotoxicity of copper.
A key study directly compared the reaction kinetics of picolyl azides with their non-chelating carbocyclic analogs. The results demonstrated a dramatic increase in product yield for picolyl azides, especially under biocompatible low copper concentrations.
Table 1: Reaction Yields of Picolyl vs. Conventional Azides in CuAAC
| Reagent Type | Azide Structure | % Conversion (10 min) | % Conversion (30 min) |
| Picolyl Azide | Picolyl Azide 2 | ~60% | 81% |
| Picolyl Azide 4 | ~20% | 38% | |
| Conventional Azide | Carbocyclic Azide 1 | No detectable product | No detectable product |
| Carbocyclic Azide 3 | No detectable product | No detectable product | |
| Data adapted from "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling". Reactions were performed with 10 µM CuSO₄ in the absence of a Cu(I) ligand.[1] |
These findings underscore the superior efficiency of the picolyl azide moiety in driving the CuAAC reaction to completion, even at low catalyst concentrations. This translates to a more robust and biocompatible labeling workflow, with one study reporting up to a 40-fold increase in signal intensity compared to conventional azides.[2] The use of this compound allows for a significant reduction in the required copper catalyst concentration, by at least ten-fold, without compromising labeling efficiency.[3][4]
Advanced Application: The "MixClick" Workflow for Enhanced Peptide Identification
An innovative application of biotin-azide reagents is the "MixClick" workflow, which utilizes a cocktail of homologous biotinyl azides with varying polyethylene (B3416737) glycol (PEG) linker lengths (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide) in a single labeling reaction.[5] This strategy creates multiple, differentially-tagged versions of the same peptide, which can improve the confidence and number of peptide identifications in a mass spectrometry experiment.
Table 2: Peptide Identification Efficiency of the MixClick Workflow
| Workflow | Total DDA Runs | Total Peptides Identified (with ≥2 PEG tags) | Average Identifications per DDA Run |
| MixClick | 6 | 263 | 44 |
| Analysis-and-Grouping | 17 | 225 | 13 |
| Data adapted from "Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides".[5] |
The "MixClick" workflow demonstrates a significantly higher efficiency in identifying modified peptides per MS run compared to a traditional workflow where each tag is analyzed separately.[5] This approach highlights the versatility of this compound as part of a sophisticated strategy to maximize the output of proteomics experiments.
Experimental Protocols
Here, we provide a detailed methodology for the labeling, enrichment, and analysis of peptides using this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Peptides
This protocol is a general guideline and may require optimization for specific applications.
Reagents:
-
Alkyne-modified peptide sample
-
This compound (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA (stock solution in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To your alkyne-modified peptide sample in PBS, add the following reagents in order, vortexing gently after each addition:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA or THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 50 µM (note the lower concentration enabled by the picolyl azide).
-
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Proceed with protein precipitation (e.g., with cold acetone) or directly to the enrichment protocol.
Protocol 2: Enrichment of this compound Labeled Peptides
Reagents:
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Wash Buffer 3: 50% acetonitrile (B52724) in water
-
Elution Buffer: 50% acetonitrile, 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Resuspend the streptavidin beads in PBS.
-
Add the peptide sample from the CuAAC reaction to the beads and incubate for 2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
Water (3 times)
-
-
To elute the bound peptides, add Elution Buffer and incubate at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the enriched peptides.
-
Dry the eluted peptides in a vacuum concentrator and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 300 nL/min
MS Parameters (example for data-dependent acquisition):
-
Full MS Scan Range: m/z 350-1500
-
Resolution: 60,000
-
TopN: 10 (fragment the 10 most intense ions from the full MS scan)
-
Fragmentation: Higher-energy collisional dissociation (HCD)
-
Dynamic Exclusion: 30 seconds
Visualizing the Workflow and Underlying Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Quality Control and Purity Assessment of Biotin-PEG4-Picolyl Azide
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras), the quality and purity of reagents are paramount. Biotin-PEG4-Picolyl azide (B81097) has emerged as a critical tool in these fields, prized for its role in efficient "click chemistry" reactions. This guide provides an objective comparison of Biotin-PEG4-Picolyl azide's performance with alternative reagents, supported by experimental data, and outlines key quality control methodologies.
Performance Comparison: The Picolyl Azide Advantage
This compound distinguishes itself from standard biotin-PEG azides through its picolyl moiety, which incorporates a copper-chelating motif. This structural feature significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] The enhanced reaction kinetics offer several advantages in experimental settings, particularly in live-cell labeling and when working with low concentrations of target molecules.
Key Performance Advantages:
-
Accelerated Reaction Rates: The copper-chelating picolyl group increases the effective concentration of the Cu(I) catalyst at the reaction site, leading to a much faster reaction compared to non-chelating alkyl azides.[1][3]
-
Lower Catalyst Concentrations: The enhanced efficiency allows for a significant reduction in the concentration of the copper catalyst, which is often cytotoxic. This makes this compound a more biocompatible option for live-cell imaging and other in vivo applications.[1]
-
Increased Signal Intensity: In labeling experiments, the faster and more efficient conjugation can result in a substantial increase in signal intensity, with some reports indicating up to a 40-fold enhancement compared to conventional azides.[3]
Quantitative Performance Data
The following table summarizes the comparative performance of picolyl azide and a standard alkyl azide in a CuAAC reaction.
| Feature | This compound | Biotin-PEG4-Azide (Alkyl Azide) |
| Reaction Principle | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with intramolecular catalyst chelation | Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Relative Reaction Rate | Significantly faster | Slower |
| Reported Signal Enhancement | Up to 40-fold increase in signal intensity has been reported.[3] | Baseline |
| Required Copper Concentration | Can be effectively used at lower concentrations (e.g., 40 µM) | Typically requires higher concentrations (e.g., 100 µM or more) |
| Biocompatibility | Higher, due to lower required copper concentrations | Lower, due to higher copper concentrations which can be cytotoxic |
Quality Control and Purity Assessment
Ensuring the high purity of this compound is crucial for reproducible and reliable experimental outcomes. Impurities can interfere with the intended reaction, lead to side products, and complicate data interpretation. The primary methods for assessing the quality and purity of this reagent are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Specifications
Commercial suppliers of this compound typically offer purities of ≥90%, ≥95%, ≥96%, or ≥98%, as determined by HPLC and/or NMR.[4][5][6] For demanding applications such as in vivo studies or the development of clinical candidates, a purity of ≥98% is recommended.
| Analytical Method | Typical Specification | Purpose |
| HPLC | ≥95% (common) or ≥98% (high purity) | Quantifies the purity of the compound and detects impurities. |
| ¹H NMR | Conforms to structure | Confirms the chemical structure and identity of the compound. |
| Mass Spectrometry (MS) | Conforms to molecular weight | Confirms the molecular weight and elemental composition. |
Potential Impurities
While specific impurity profiles can vary between synthetic batches and manufacturers, potential impurities in this compound may include:
-
Starting materials: Unreacted biotin (B1667282), PEG linker, or picolyl precursors.
-
Side-reaction products: Molecules formed from incomplete or alternative reaction pathways during synthesis.
-
Degradation products: The azide functional group can be sensitive to certain conditions and may degrade over time.
-
Residual solvents: Solvents used during synthesis and purification.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and column.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or methanol) at a concentration of approximately 1 mg/mL.[6] Further dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA or TFA in water
-
Mobile Phase B: 0.1% FA or TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the picolyl group) and 214 nm (for the amide bonds)
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound. The spectrum should be consistent with the expected chemical shifts and integrations for the protons in the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts for the structure. Key signals to look for include those from the biotin ring, the PEG linker, and the picolyl azide moiety. A publicly available ¹H NMR spectrum can be used as a reference.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines a general procedure for labeling an alkyne-modified protein with this compound.
Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
To your alkyne-modified protein solution, add the this compound to the desired final concentration (e.g., 100 µM).
-
Add CuSO₄ and the stabilizing ligand to the reaction mixture. The final concentration of CuSO₄ can be as low as 40 µM when using picolyl azide.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of approximately 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Purify the biotinylated protein using a desalting column or dialysis to remove excess reagents.
Visualizing Applications and Workflows
PROTAC-Mediated Degradation of KRAS
This compound is frequently used as a component of PROTACs for in vitro studies, such as confirming target engagement through pulldown assays. The KRAS signaling pathway is a critical target in cancer therapy, and PROTACs are being developed to induce the degradation of oncogenic KRAS mutants.[8][9][10][11][12]
Caption: PROTAC-mediated degradation of oncogenic KRAS G12C, inhibiting downstream signaling.
Experimental Workflow for Quality Control
A systematic workflow is essential for ensuring the quality of this compound before its use in critical experiments.
Caption: A typical quality control workflow for this compound.
By understanding the performance advantages, implementing rigorous quality control, and following established experimental protocols, researchers can effectively leverage this compound to achieve their scientific goals with greater confidence and reproducibility.
References
- 1. This compound, 2222687-71-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. chemscene.com [chemscene.com]
- 6. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 7. Biotin-PEG4- Picolyl Azide(2222687-71-8) 1H NMR spectrum [chemicalbook.com]
- 8. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Navigating Bioconjugation: A Comparative Cytotoxicity Analysis of Biotin-PEG4-Picolyl Azide
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical decision that can significantly impact the biological relevance and success of their experiments. An ideal reagent should not only be efficient in labeling but also exhibit minimal cellular toxicity to ensure that the observed effects are due to the intended biological interactions and not a result of the labeling process itself. This guide provides a comprehensive comparison of the cytotoxicity of Biotin-PEG4-Picolyl azide (B81097) with other commonly used biotinylation and bioconjugation reagents, supported by experimental data and detailed protocols.
Biotin-PEG4-Picolyl azide is a popular reagent for biotinylating molecules containing alkyne groups through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." A key feature of this reagent is the picolyl azide group, which acts as a copper-chelating moiety. This chelation increases the efficiency of the CuAAC reaction, allowing for a significant reduction in the concentration of the copper catalyst required. This is a crucial advantage, as the primary driver of cytotoxicity in CuAAC reactions is the copper(I) catalyst, which can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and potential cell death.[1][2][3]
In contrast, copper-free click chemistry approaches, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), were developed specifically to circumvent the cytotoxicity associated with copper catalysts.[4] Reagents used in SPAAC, like those containing dibenzocyclooctyne (DBCO) groups, offer a bioorthogonal ligation method with generally lower cytotoxicity.
Comparative Cytotoxicity Data
Direct quantitative, head-to-head cytotoxicity data (e.g., IC50 values) comparing this compound with other biotinylation reagents in the same experimental setup is limited in publicly available literature. However, based on the known principles of their respective chemistries, a qualitative and illustrative comparison can be made. The following table summarizes representative cytotoxicity data for different classes of bioconjugation reagents to provide a comparative perspective.
| Reagent Class | Specific Reagent Example | Chemistry | Key Cytotoxicity Consideration | Illustrative IC50 Range (Cell Line Dependent) |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound + Copper Catalyst | Click Chemistry | Copper-induced oxidative stress[1][2] | Lower toxicity than traditional CuAAC due to reduced copper requirement |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Biotin-PEG4-DBCO | Copper-Free Click Chemistry | Generally low, though the cyclooctyne (B158145) moiety itself can have some inherent toxicity at high concentrations. | Generally higher (less toxic) than CuAAC reagents |
| Traditional Amine-Reactive Biotinylation | NHS-Biotin | Amine acylation | High concentrations can lead to protein precipitation and loss of function. | Highly variable depending on the protein and degree of labeling |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and experimental conditions. The values presented here are for illustrative comparative purposes.
Signaling Pathways in Reagent-Induced Cytotoxicity
The primary mechanism of cytotoxicity for copper-catalyzed click chemistry reagents like this compound is the generation of reactive oxygen species (ROS) by the copper catalyst. This leads to oxidative stress, which can damage cellular components and trigger apoptosis (programmed cell death) through various signaling pathways. The diagram below illustrates a simplified signaling pathway for copper-induced cytotoxicity.
Experimental Protocols
To aid researchers in assessing the cytotoxicity of this compound and other reagents, detailed methodologies for common cytotoxicity assays are provided below.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for comparing the cytotoxicity of different biotinylation reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Reagent Preparation: Prepare stock solutions of the biotinylation reagents in a suitable solvent (e.g., DMSO or PBS).
-
Cell Treatment: Treat the cells with a serial dilution of each reagent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Picolyl Azide Outshines Standard Azide in Signal Intensity for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the choice of azide (B81097) probe is critical for achieving high signal intensity and reaction efficiency. Comparative data reveals that picolyl azide consistently outperforms standard alkyl azides, offering significantly enhanced signal strength and faster reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The superior performance of picolyl azide stems from its unique chemical structure, which includes a copper-chelating picolyl moiety. This feature increases the effective concentration of the copper(I) catalyst at the site of the reaction, accelerating the cycloaddition and leading to a more robust signal.[1][2][3][4][5] This chelation-assisted mechanism not only boosts reaction rates but also allows for a reduction in the overall copper concentration, thereby improving the biocompatibility of the labeling protocol and minimizing cellular toxicity.[1][2][5][6]
Experimental evidence demonstrates a dramatic increase in signal intensity with picolyl azide, with reports of up to a 25-fold to 40-fold enhancement compared to conventional, non-chelating azides.[1][2][6][7][8][9][10] In live-cell imaging and metabolic labeling experiments, this translates to brighter and more easily detectable signals, which is particularly advantageous for studying low-abundance biomolecules.[1][2][7]
Quantitative Comparison of Picolyl Azide and Standard Azide
The following table summarizes the key performance differences based on available experimental data.
| Feature | Picolyl Azide | Standard Azide (e.g., Alkyl Azide) |
| Signal Intensity Increase | Up to 40-fold higher | Baseline |
| Reaction Rate | Significantly faster | Slower |
| Required Copper Concentration | At least 10-fold lower | Standard concentration |
| Biocompatibility | Improved due to lower copper levels | Potential for cytotoxicity at higher copper concentrations |
| Mechanism | Chelation-assisted CuAAC | Standard CuAAC |
Experimental Protocols
The following provides a generalized methodology for comparing the signal intensity of picolyl azide and a standard azide in a cell-based labeling experiment.
Objective: To quantitatively compare the fluorescence signal intensity of a target protein labeled with a picolyl azide-fluorophore conjugate versus a standard azide-fluorophore conjugate.
Materials:
-
HEK293T cells expressing a protein of interest tagged with an alkyne-bearing non-canonical amino acid.
-
Picolyl azide conjugated to a fluorophore (e.g., Alexa Fluor 647).
-
Standard alkyl azide conjugated to the same fluorophore.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper-chelating ligand (e.g., THPTA or BTTAA).
-
Reducing agent (e.g., sodium ascorbate).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 3% bovine serum albumin in PBS).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Culture and Labeling: Culture the HEK293T cells and induce the expression of the alkyne-tagged protein of interest.
-
Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization to allow entry of the click chemistry reagents.
-
Click Reaction:
-
Prepare two sets of labeling solutions. For the picolyl azide group, use a lower concentration of CuSO₄. For the standard azide group, use the standard recommended CuSO₄ concentration.
-
Add the respective azide-fluorophore conjugate, CuSO₄, chelating ligand, and freshly prepared sodium ascorbate (B8700270) to the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.
-
-
Washing: Wash the cells multiple times with PBS to remove unreacted reagents.
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Quantify the fluorescence intensity of individual cells or the entire cell population using image analysis software.
-
Alternatively, analyze the cells by flow cytometry to obtain a quantitative measure of the fluorescence intensity per cell.
-
-
Data Comparison: Compare the mean fluorescence intensity between the cells labeled with the picolyl azide and the standard azide to determine the fold-increase in signal.
Visualizing the Advantage: Reaction Mechanisms and Workflows
To better understand the underlying principles and experimental setup, the following diagrams illustrate the chelation-assisted mechanism of picolyl azide and a typical experimental workflow for comparing azide performance.
Caption: Chelation-assisted vs. standard CuAAC mechanism.
Caption: Workflow for comparing azide signal intensity.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. click.vectorlabs.com [click.vectorlabs.com]
- 4. Cy7 Picolyl Azide | BroadPharm [broadpharm.com]
- 5. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: Validating Protein-Protein Interactions with Biotin-PEG4-Picolyl Azide-Enhanced Cross-Linking Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of protein-protein interactions (PPIs), the selection of a robust validation method is paramount. This guide provides an objective comparison of a chemical cross-linking mass spectrometry (XL-MS) workflow, enhanced by the use of Biotin-PEG4-Picolyl azide (B81097), against established PPI validation techniques such as proximity labeling (BioID and APEX), Co-immunoprecipitation (Co-IP), and the Yeast Two-Hybrid (Y2H) system. By presenting available data, detailed methodologies, and visual workflows, this guide aims to empower informed decisions in the critical task of confirming protein interactions.
The study of PPIs is fundamental to understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. While numerous methods exist to identify potential interactions, validating these findings is a crucial step to filter out false positives and to gain deeper insights into the nature of the interaction. Biotin-PEG4-Picolyl azide has emerged as a valuable tool within the XL-MS workflow, offering a refined approach to capturing and identifying interacting proteins in situ.
The Role of this compound in XL-MS
This compound is not a standalone PPI validation method but rather a key reagent in an advanced XL-MS protocol. In this context, a primary cross-linking agent (e.g., an NHS ester-based cross-linker with an alkyne group) is first introduced to living cells to covalently link interacting proteins. The alkyne-modified cross-linked proteins are then subjected to a highly efficient "click chemistry" reaction with this compound. The picolyl azide group accelerates the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a biotin (B1667282) tag under biocompatible conditions. This biotin tag serves as a handle for the stringent enrichment of the cross-linked protein complexes, which are subsequently identified with high confidence by mass spectrometry.
Comparative Analysis of PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction (stable vs. transient), the cellular localization of the proteins, and the desired level of spatial resolution.
| Feature | XL-MS with this compound | Proximity Labeling (BioID/APEX) | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Interaction Type | Direct and indirect interactions within close proximity (defined by cross-linker length) | Proximal and interacting proteins (within ~10-20 nm) | Primarily stable, direct or indirect interactions | Primarily direct, binary interactions |
| Cellular Environment | In vivo or in situ cross-linking preserves native interactions | In vivo labeling in a native cellular context | In vitro (from cell lysates), potential for post-lysis artifacts | In vivo but in a non-native host (yeast nucleus) |
| Spatial Resolution | High (Ångstrom-level distance constraints) | Low (nanometer-scale proximity) | No spatial information beyond co-localization in a complex | No spatial information within the native cell |
| Temporal Control | High (cross-linking can be initiated at a specific time point) | Moderate (APEX) to low (BioID) | Low (represents a snapshot of interactions in the lysate) | Low (constitutive expression) |
| Sensitivity | Can detect transient and weak interactions stabilized by cross-linking | Good for transient and weak interactions | Generally requires stable interactions | Can detect weak interactions, but prone to false positives/negatives |
| False Positives | Can arise from random collisions in crowded environments | "Bystander" proteins can be labeled without direct interaction | Non-specific binding to antibodies or beads | Non-specific activation of reporter genes, protein misfolding |
| Throughput | High-throughput identification of multiple interactions simultaneously | High-throughput screening of a single bait protein's interactome | Low to medium throughput, typically one bait protein at a time | High-throughput screening of libraries against a single bait |
Experimental Workflows and Protocols
Picolyl Azide-Enhanced XL-MS Workflow
The following diagram illustrates a typical workflow for validating PPIs using a bifunctional cross-linker and this compound for enrichment.
Detailed Protocol for Picolyl Azide-Enhanced XL-MS:
-
In Vivo Cross-linking:
-
Culture cells to the desired confluency.
-
Treat cells with a membrane-permeable, bifunctional cross-linker containing an alkyne handle and an amine-reactive NHS ester (e.g., alkyne-PEG4-NHS ester) at a final concentration of 0.5-2 mM in a suitable buffer (e.g., PBS) for 15-30 minutes at room temperature.
-
Quench the cross-linking reaction with an amine-containing buffer, such as Tris-HCl, at a final concentration of 20-50 mM for 15 minutes.
-
Wash the cells with PBS to remove excess cross-linker and quenching reagent.
-
-
Cell Lysis:
-
Harvest the cross-linked cells and lyse them in a denaturing buffer (e.g., 8 M urea) to solubilize proteins and disrupt non-covalent interactions.
-
Sonicate the lysate to shear chromatin and reduce viscosity.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reagents: this compound (final concentration 100-200 µM), a copper(I) source (e.g., CuSO₄, final concentration 1 mM), and a reducing agent to maintain copper in the Cu(I) state (e.g., sodium ascorbate, final concentration 5 mM). A copper ligand like BTTAA can be included to improve reaction efficiency and reduce protein precipitation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Cross-linked Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture the biotinylated cross-linked proteins.
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin at 37°C. The cross-linked peptides will remain bound to the beads.
-
-
LC-MS/MS Analysis:
-
Elute the cross-linked peptides from the beads (e.g., by cleaving a cleavable linker if used, or by harsh elution conditions).
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, XlinkX, MaxLynx) to identify the cross-linked peptides from the complex MS/MS spectra. This will reveal the identities of the interacting proteins and the specific amino acid residues that were cross-linked.
-
General Workflow for Proximity Labeling (BioID/APEX)
Proximity labeling methods rely on fusing a promiscuous labeling enzyme to a protein of interest.
Case Study: Elucidating a Signaling Pathway
While specific studies detailing the use of this compound for a complete signaling pathway are emerging, XL-MS has been instrumental in defining the architecture of complex signaling machinery. For instance, XL-MS can be applied to dissect the interactions within the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon ligand stimulation.
An XL-MS study using a picolyl azide-based workflow could capture the direct interactions between EGFR and adaptor proteins like Grb2, and subsequently between Grb2 and SOS1, providing spatial constraints that confirm the direct nature of these recruitment and activation steps within the intact cellular environment.
Conclusion
The use of this compound within an XL-MS workflow represents a powerful and sophisticated approach for the validation and structural characterization of protein-protein interactions. Its main advantages lie in its ability to capture transient interactions in vivo with high spatial resolution. While proximity labeling methods like BioID and APEX are excellent for mapping interaction neighborhoods, and Co-IP and Y2H remain valuable for confirming stable and binary interactions respectively, picolyl azide-enhanced XL-MS provides a complementary and often more detailed view of the protein interactome. For researchers seeking to not only validate an interaction but also to understand its structural basis within the native cellular context, this advanced XL-MS methodology is an invaluable tool.
A Comparative Guide to the Stability of Triazole Linkages Derived from Picolyl Azide
For researchers, scientists, and drug development professionals, the choice of chemical linkage is critical to the success of bioconjugation, drug delivery, and materials science applications. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become a mainstay due to its high efficiency and the remarkable stability of the resulting bond. This guide provides an objective comparison of the triazole linkage formed using picolyl azide (B81097) versus other common azides, supported by experimental data and detailed protocols for stability assessment.
While the 1,2,3-triazole ring is widely regarded as an exceptionally stable aromatic heterocycle, the use of picolyl azide offers significant advantages in the synthesis of this linkage, particularly in biological contexts.[1][2] The key difference lies in the picolyl group's ability to chelate copper, which accelerates the reaction rate and allows for the use of lower, less toxic concentrations of the copper catalyst.[1][3]
Comparative Stability of Bioconjugation Linkages
The 1,2,3-triazole linkage stands out for its superior stability under a wide range of chemical and physiological conditions. It is generally inert to hydrolysis, oxidation, reduction, and enzymatic degradation, making it a reliable linker for applications requiring long-term stability.[4][5] The table below compares the stability of the triazole linkage with other common bioconjugation linkages.
| Linkage Type | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions.[4] Not susceptible to cleavage by proteases.[2] |
| Amide | High | Susceptible to enzymatic cleavage by proteaces and can be hydrolyzed under strong acidic or basic conditions.[6] |
| Ester | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.[6] |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes).[6] |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage.[6] |
| Disulfide | Reductively Labile | Stable under normal physiological conditions but is readily cleaved in a reducing environment by agents like glutathione (B108866).[6] |
Experimental Data: Picolyl Azide vs. Conventional Azides
While direct quantitative data comparing the stability of the final triazole linkage from picolyl versus non-chelating azides is not extensively documented—as the resulting 1,4-disubstituted 1,2,3-triazole core is chemically identical and exceptionally stable regardless of the starting azide—the primary advantage of picolyl azide is demonstrated in its reaction kinetics. The internal chelating pyridine (B92270) nitrogen in picolyl azide enhances the effective concentration of the copper catalyst at the reaction site, leading to significantly faster reaction rates.[1]
Table 2: Comparison of Reaction Yields for Picolyl Azide vs. Non-chelating Azides
The following data, adapted from literature, illustrates the superior performance of picolyl azides in CuAAC reactions.
| Azide | Reaction Time (30 min) | Yield (%) |
| Picolyl Azide 2 | 30 min | 81% |
| Picolyl Azide 4 | 30 min | 38% |
| Conventional Azide 1 | 30 min | No detectable product |
| Conventional Azide 3 | 30 min | No detectable product |
Data adapted from a study where reactions were run with 10 µM CuSO₄ and no additional Cu(I) ligand.[1]
This enhanced reactivity allows for CuAAC to be performed efficiently at much lower and more biocompatible copper concentrations, a significant advantage in live-cell labeling and in the synthesis of sensitive bioconjugates.[7]
Experimental Protocols
To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard approach.[4] This involves subjecting the triazole-containing molecule to harsh conditions to determine its degradation profile.
Protocol 1: Forced Degradation Study of a Triazole-Linked Compound
1. Sample Preparation:
-
Prepare a stock solution of the triazole-linked compound of interest (e.g., a bioconjugate) in a suitable solvent (e.g., water, PBS, or a compatible organic solvent) to a final concentration of 1 mg/mL.[6]
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[4]
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[4]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[4]
-
Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[4]
3. Time Points:
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[6] Immediately quench the reaction if necessary (e.g., by neutralization) and store frozen until analysis.
4. Analysis by HPLC-MS/MS:
-
Column: A C18 reverse-phase column is typically used.[4]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common choice for good separation and ionization.[4]
-
Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.[4]
-
Quantification: Use the peak area of the parent compound to calculate the percentage remaining at each time point.[4] The identity of degradation products can be determined by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS.
5. Data Analysis:
-
Plot the percentage of the intact compound remaining versus time for each stress condition.
-
Calculate the degradation rate constant and the half-life (t₁/₂) of the triazole linkage under each condition.[6]
Visualizations
Chelation-Assisted Azide-Alkyne Cycloaddition (CPAAC)
The following diagram illustrates the mechanism by which picolyl azide accelerates the CuAAC reaction through internal chelation of the copper catalyst.
Caption: Picolyl azide enhances CuAAC reaction rates via copper chelation.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of a forced degradation study to assess the stability of a triazole linkage.
Caption: Workflow for assessing the stability of a triazole linkage.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG4-Picolyl Azide: A Safety and Operations Guide
This guide provides essential safety information and detailed procedures for the proper disposal of Biotin-PEG4-Picolyl azide (B81097), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with handling and disposing of this chemical.
Immediate Safety and Hazard Information
Biotin-PEG4-Picolyl azide is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents several risks that necessitate careful handling and disposal.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, this chemical must not be disposed of in regular trash or discharged into the sewer system. [2][3][4] All waste containing this substance must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service.[2][5]
Key Chemical and Storage Data
Proper storage and handling are critical to maintaining the stability and safety of this compound. The following table summarizes key quantitative data and storage recommendations.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Jena Bioscience[6], Sigma-Aldrich[7] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[7] |
| Shelf Life (Stock Solution) | 6 months at -80°C; 1 month at -20°C | MedchemExpress[8] |
| Appearance | Amorphous solid; off-white to slightly orange | Jena Bioscience[6] |
| Solubility | DMSO, DMF, MeOH | Jena Bioscience[6] |
Standard Operating Protocol for Disposal
The following step-by-step protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Any solution, mixture, or material contaminated with this compound is considered hazardous waste.[5] This includes stock solutions, reaction mixtures, contaminated personal protective equipment (PPE), and cleaning materials.
-
Segregate Waste: Store waste containers of this compound separately from incompatible materials. Refer to your institution's chemical segregation chart for guidance on proper storage to avoid dangerous reactions.[9]
Step 2: Container Selection and Management
-
Use Appropriate Containers: Collect liquid waste in a suitable, leak-proof container with a secure screw-top cap. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2] The container must be chemically compatible with the waste.
-
Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Keep Containers Closed: Always keep the hazardous waste container sealed, except when adding waste.[10]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement.[2]
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste, affix a completed EHS hazardous waste tag to the container.[5]
-
Complete All Information Fields: The tag must include the following information, written out in full (no abbreviations or formulas)[2]:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" and the names of any other components in the mixture.
-
The estimated quantity or concentration of each chemical constituent.
-
The date of waste generation.
-
The name and contact information of the principal investigator.
-
The specific laboratory or room number.
-
Checkmarks indicating the relevant hazard pictograms (e.g., irritant, harmful).[2]
-
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Contaminated labware such as pipette tips, gloves, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container and treated as hazardous waste.[10]
-
Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or DMSO) before it can be disposed of as regular trash.[9][10]
-
IMPORTANT: The rinsate from this cleaning procedure is considered hazardous waste and must be collected and added to your designated liquid hazardous waste container.[5][10]
-
After triple-rinsing and air-drying, completely deface or remove the original chemical label before disposing of the container in the regular laboratory waste stream.[9]
-
Step 5: Arranging for Final Disposal
-
Store Waste Properly: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[9]
-
Contact EHS for Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[2][5] Do not transport hazardous waste outside of your laboratory.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound and its associated waste materials.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. targetmol.com [targetmol.com]
- 5. vumc.org [vumc.org]
- 6. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 7. Biotin picolyl azide [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-Picolyl Azide
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Biotin-PEG4-Picolyl azide (B81097), a valuable tool in bioconjugation and proteomics. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your research.
Biotin-PEG4-Picolyl azide is an organic azide compound. While it is a valuable reagent in "click chemistry" reactions, it also presents potential hazards that necessitate careful handling and disposal. The Safety Data Sheet (SDS) for this compound indicates that it can cause acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. Organic azides, as a class of compounds, can be energetic and may decompose explosively under certain conditions, such as exposure to heat, shock, or friction. Therefore, a thorough understanding of its properties and the implementation of robust safety measures are critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are the minimum requirement. A full-face shield must be worn over the goggles when handling the solid compound or during reactions with a risk of splashing. |
| Hand | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals. Double gloving offers an additional layer of protection in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation or perforation. |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat is essential to protect against splashes and potential fire hazards. |
| Respiratory | Certified Chemical Fume Hood | All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A designated area within the laboratory should be established for the handling of this compound. This area, typically within a chemical fume hood, should be clearly marked.
Preparation:
-
Gather all materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood.
-
Don appropriate PPE: Wear the full complement of PPE as outlined in the table above.
-
Prepare the work surface: Cover the work surface with absorbent, disposable bench paper.
Handling the Solid:
-
Use appropriate tools: Use plastic or ceramic spatulas for transferring the solid. Never use metal spatulas , as they can form shock-sensitive metal azides[2].
-
Weighing: If weighing is required, perform this task within the fume hood on a tared weigh boat.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid generating dust.
During the Reaction:
-
Maintain low temperatures: If the reaction is exothermic, use an ice bath to control the temperature.
-
Avoid incompatible materials: Do not allow the azide to come into contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid[2]. Also, avoid contact with heavy metals and their salts[3].
Disposal Plan: Responsible Deactivation and Waste Management
All waste containing this compound must be deactivated before disposal. This includes residual solutions, contaminated labware, and used PPE.
Quenching Excess Azide:
A common and effective method for quenching organic azides is through a Staudinger reaction with triphenylphosphine (B44618) (PPh₃), which converts the azide to a stable iminophosphorane[1]. This procedure should be performed in a fume hood.
Step-by-Step Quenching Protocol:
-
Cool the solution: Place the container with the azide-containing waste in an ice bath.
-
Prepare the quenching solution: In a separate flask, dissolve a slight excess (approximately 1.1 to 1.5 equivalents) of triphenylphosphine in a suitable solvent (e.g., THF or ethanol).
-
Slowly add the quenching solution: With stirring, slowly add the triphenylphosphine solution to the cooled azide waste.
-
Observe for gas evolution: The reaction will produce nitrogen gas. Continue stirring until the gas evolution ceases.
-
Allow to warm to room temperature: Once gas evolution has stopped, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Test for completion (optional but recommended): The disappearance of the azide can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (the azide stretch appears around 2100 cm⁻¹).
Waste Collection and Disposal:
-
Label waste containers: All quenched azide waste must be collected in a clearly labeled hazardous waste container. The label should indicate "Quenched Azide Waste" and list the chemical contents.
-
Segregate waste: Do not mix quenched azide waste with other waste streams, particularly acidic waste[2].
-
Consult your institution's EHS: Follow your institution's specific guidelines for the final disposal of the hazardous waste. The polyethylene (B3416737) glycol (PEG) and biotin (B1667282) components of the molecule are generally considered biodegradable[4].
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
